Product packaging for Quinidine sulfate dihydrate(Cat. No.:CAS No. 6591-63-5)

Quinidine sulfate dihydrate

Katalognummer: B213154
CAS-Nummer: 6591-63-5
Molekulargewicht: 782.9 g/mol
InChI-Schlüssel: ZHNFLHYOFXQIOW-AHSOWCEXSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

QUINIDINE SULFATE is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1962 and has 2 investigational indications. This drug has a black box warning from the FDA.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C40H54N4O10S B213154 Quinidine sulfate dihydrate CAS No. 6591-63-5

3D Structure of Parent

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

(S)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;sulfuric acid;dihydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C20H24N2O2.H2O4S.2H2O/c2*1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;1-5(2,3)4;;/h2*3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3;(H2,1,2,3,4);2*1H2/t2*13-,14-,19+,20-;;;/m00.../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHNFLHYOFXQIOW-AHSOWCEXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.O.O.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=CN=C2C=C1)[C@@H]([C@H]3C[C@@H]4CCN3C[C@@H]4C=C)O.COC1=CC2=C(C=CN=C2C=C1)[C@@H]([C@H]3C[C@@H]4CCN3C[C@@H]4C=C)O.O.O.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H54N4O10S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101017271
Record name Quinidine sulfate dihydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101017271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

782.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

WHITE; VERY BITTER; ODORLESS; FINE CRYSTALS; FREQUENTLY COHERING IN MASSES; PH (1% AQUEOUS SOLN): 6.0-6.8 PKA: 4.2, 8.8; SPECIFIC OPTICAL ROTATION: +212 @ 25 °C/D (95% ALCOHOL); ABOUT + 260 @ 25 °C/D (DILUTE HYDROCHLORIC ACID); DOES NOT LOSE ALL OF ITS WATER BELOW 120 °C 1 G DISSOLVES IN ABOUT 90 ML WATER, 15 ML BOILING WATER, 10 ML ALCOHOL, 3 ML METHANOL, 12 ML CHLOROFORM; INSOL IN ETHER, BENZENE; /DIHYDRATE/, Slightly sol in water and soluble in alcohol.
Record name QUINIDINE SULFATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5515
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Impurities

Commercially available quinidine salts contain not more than 20% of the respective dihydroquinidine salt, 1% of the respective quinine salt, and 1% of the respective dihydroquinine salt as impurities. /Quinidine/
Record name QUINIDINE SULFATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5515
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Occurs as fine, needle-like, white crystals which frequently cohere in masses or as a fine, white powder.

CAS No.

6591-63-5, 50-54-4
Record name Quinidine sulfate [USP:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006591635
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Quinidine sulfate dihydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101017271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Quinidine sulphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.043
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Kinin-szulfát-dihidrát
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name QUINIDINE SULFATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J13S2394HE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name QUINIDINE SULFATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5515
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Purification of Quinidine Sulfate Dihydrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, purification, and analytical characterization of Quinidine Sulfate Dihydrate, ((C₂₀H₂₄N₂O₂)₂·H₂SO₄·2H₂O), a critical Class I antiarrhythmic agent. This document details the chemical pathways for its preparation, robust methods for its purification, and the analytical protocols required to ensure its quality and compliance with pharmacopeial standards.

Synthesis of this compound

The primary industrial route for producing quinidine does not rely on total synthesis but rather on the stereochemical inversion of its more abundant diastereomer, quinine. Quinine is extracted from the bark of the Cinchona tree.[1] The conversion process involves a two-step oxidation and reduction sequence.[2][3]

Step 1: Oxidation of Quinine to Quinidinone

The first step is the oxidation of the secondary alcohol at the C-9 position of quinine to a ketone, yielding quinidinone. A common method for this is the Oppenauer-type oxidation.[2][4] This reaction epimerizes the adjacent C-8 carbon, leading to an equilibrium mixture of quininone and its diastereomer, quinidinone.

Experimental Protocol: Oppenauer-type Oxidation of Quinine [2]

  • Reagent Preparation: Prepare the "Ketyl" reagent by suspending sodium metal (2.4 g) in anhydrous xylene (40 ml) under reflux to achieve fine dispersion. After cooling to 90°C, slowly introduce anhydrous benzophenone (36 g).

  • Reaction: In a separate reactor, dissolve anhydrous quinine base (13 g) in boiling xylene (50 ml).

  • Execution: Pour the quinine solution into the prepared Ketyl reagent solution.

  • Completion and Work-up: Maintain the mixture under reflux for 60 minutes. After the reaction is complete, treat the xylene solution with water (20 ml) and then extract with 100 ml of 20% sulfuric acid.

  • Isolation: Neutralize the cold sulfuric acid solution with ammonia. An oil will separate and slowly crystallize upon seeding.

  • Collection: Separate the quinidinone crystals by filtration. This process can yield up to 94% of the theoretical value.[2]

Step 2: Stereoselective Reduction of Quinidinone to Quinidine

The subsequent step is the stereoselective reduction of the quinidinone ketone back to a secondary alcohol, specifically yielding the quinidine stereoisomer. This is achieved using a reducing agent, such as a dialkylaluminum hydride (e.g., DIBAH), in the presence of a heterocyclic base like pyridine.[2]

Experimental Protocol: Reduction of Quinidinone [2]

  • Setup: Into a dry, nitrogen-flushed reactor, introduce anhydrous tetrahydrofuran (THF) (500 ml), crystalline quinidinone (100 g), and anhydrous pyridine (25 ml).

  • Reduction: While maintaining the temperature below 15°C, slowly add a 25% solution of diisobutylaluminium hydride (DIBAH) in toluene.

  • Monitoring: Monitor the reaction completion using thin-layer chromatography (TLC).

  • Work-up: Once complete, add a sufficient quantity of water to decompose the aluminum complex.

  • Isolation: Filter the reaction medium and re-extract the resulting crystals with toluene at 80°C to obtain the quinidine base.

Step 3: Formation of this compound Salt

The final step involves reacting the purified quinidine base with sulfuric acid to form the sulfate salt. The dihydrate form is typically obtained through crystallization from an aqueous solution.

Experimental Protocol: Sulfation and Crystallization

  • Dissolution: Dissolve the purified quinidine base in a suitable solvent, such as ethanol.

  • Acidification: Stoichiometrically add a calculated amount of dilute sulfuric acid (H₂SO₄) to the solution with stirring. The molar ratio is 2 moles of quinidine base to 1 mole of sulfuric acid.

  • Crystallization: Add water to the solution and heat gently to ensure complete dissolution. Allow the solution to cool slowly to room temperature. The this compound will crystallize out of the solution.

  • Collection & Drying: Collect the white, needle-like crystals by filtration. Wash the crystals with cold water or a suitable solvent mixture and dry them under controlled conditions (e.g., in a desiccator or at a low temperature like 50°C) to remove residual solvent without removing the water of hydration.[5]

Synthesis Workflow Diagram

G Figure 1: Synthesis of Quinidine Sulfate from Quinine cluster_synthesis Synthesis Pathway Quinine Quinine Base (from Cinchona Bark) Quinidinone Quinidinone Quinine->Quinidinone  Oppenauer Oxidation  (e.g., Benzophenone, Na, Xylene) Quinidine Quinidine Base Quinidinone->Quinidine  Stereoselective Reduction  (e.g., DIBAH, Pyridine) FinalProduct Quinidine Sulfate Dihydrate Quinidine->FinalProduct  Sulfation & Crystallization  (H₂SO₄, Aqueous Solution)

Figure 1: Synthesis of Quinidine Sulfate from Quinine

Purification Methods

Purification is paramount to remove unreacted starting materials, by-products (such as dihydroquinidine), and other cinchona alkaloids. The primary method for purifying quinidine sulfate is recrystallization.

Recrystallization

Recrystallization refines the crude product by leveraging differences in solubility between quinidine sulfate and impurities in a given solvent system at varying temperatures.

Experimental Protocol: General Recrystallization [5][6]

  • Solvent Selection: Choose a suitable solvent or solvent system. While specific data for quinidine sulfate is sparse, solvents used for the closely related quinine sulfate, such as propanol, isobutyl alcohol, or aqueous ethanol, can serve as a starting point.[5][6] Boiling water is also a viable solvent.[7][8]

  • Dissolution: Dissolve the crude this compound in a minimum amount of the chosen solvent at a temperature near its boiling point.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Cooling & Crystallization: Allow the hot, saturated solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals. The process can be allowed to proceed for several days for complete crystallization.[5]

  • Isolation: Isolate the purified crystals by filtration, for instance, through a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals in a vacuum desiccator or a controlled-temperature oven to remove residual solvent.

Purification and Quality Control Workflow

G Figure 2: Purification & QC Workflow cluster_purification Purification & Analysis Crude Crude Quinidine Sulfate Dihydrate Dissolve Dissolve in Minimum Hot Solvent Crude->Dissolve Cool Slow Cooling & Crystallization Dissolve->Cool Filter Filter & Wash Crystals Cool->Filter Dry Dry Crystals Filter->Dry Pure Purified Quinidine Sulfate Dihydrate Dry->Pure QC Quality Control Testing (HPLC, USP Tests, etc.) Pure->QC Release Final Product Release QC->Release

Figure 2: Purification & QC Workflow

Analytical Characterization and Quality Control

To ensure the identity, strength, quality, and purity of the final product, a series of analytical tests are performed as specified by pharmacopoeias such as the United States Pharmacopeia (USP).[1][9]

Identification Tests

These tests confirm the chemical identity of the substance.

  • UV Fluorescence: A dilute solution in sulfuric acid (1 in 2000) exhibits a vivid blue fluorescence, which disappears upon the addition of hydrochloric acid.[7][9]

  • Thalleioquin Test: To a dilute aqueous solution (e.g., 1 in 1000), adding bromine water followed by ammonia solution produces a characteristic emerald green color.[7]

  • Sulfate Test: An acidified solution of the substance forms a white precipitate with barium chloride or silver nitrate, confirming the presence of sulfate ions.[7][9]

Physicochemical Tests

These tests measure physical and chemical properties against established specifications.

TestUSP SpecificationMethod Summary
Specific Rotation +275° to +288°Determined in a 0.1 N HCl solution.[9]
pH 6.0 to 6.8Measured in a 1% w/v solution in freshly boiled and cooled water.[7]
Water Content 4.0% to 5.5%Determined by Karl Fischer titration (USP Method I).[1]
Residue on Ignition Not more than 0.1%The substance is ignited to a constant weight.[1][7]
Chloroform-alcohol-insoluble substances Not more than 0.1%Sample is warmed in a chloroform-ethanol mixture and filtered.[1][9]
Heavy Metals Not more than 0.001% (10 ppm)Determined by USP Method II.[1][9]
Chromatographic Purity

Chromatography is used to separate and quantify the main component from related substances and impurities.

Experimental Protocol: HPLC for Dihydroquinidine Sulfate [9]

  • Mobile Phase: A filtered and degassed mixture of water, acetonitrile, methanesulfonic acid solution, and diethylamine solution (860:100:20:20), adjusted to a pH of 2.6 with diethylamine.

  • Column: L1 packing (e.g., ODS, C18), 3.9-mm × 30-cm.

  • Detector: UV at 235 nm.

  • Test Solution: 20 mg of Quinidine Sulfate in a 100-mL volumetric flask, diluted to volume with Mobile Phase.

  • Procedure: Inject approximately 50 µL of the Test Solution.

  • Acceptance Criteria: The peak response for dihydroquinidine is not greater than 20.0% of the total alkaloid response.

ParameterHPLC Method 1 (USP)[9]HPLC Method 2 (JP)[7]
Purpose Limit of Dihydroquinidine SulfateRelated Substances
Column L1 Packing, 3.9-mm × 30-cmOctadecylsilanized silica gel, 4-mm x 25-cm
Mobile Phase Water:ACN:Methanesulfonic acid:Diethylamine (860:100:20:20), pH 2.6Specific mixture including sulfonic acid TS and diethylamine (43:5:1:1)
Detector UV, 235 nmUV, 235 nm
Flow Rate Not specified, adjust for suitabilityAdjust so retention time of quinidine is ~10 min
Key Impurities DihydroquinidineDihydroquinidine, Quinine, Dihydroquinine

Quality Control Logic Diagram

G Figure 3: Analytical QC Test Relationships cluster_qc Quality Control Framework cluster_id Identity cluster_purity Purity cluster_assay Assay Start Purified Quinidine Sulfate Identity Identity Tests Start->Identity Purity Purity & Impurity Tests Start->Purity Assay Assay (Strength) Start->Assay Release Meets All Specifications? Identity->Release Purity->Release Assay->Release Pass Product Release Release->Pass Yes Fail Reprocess or Reject Release->Fail No UV UV Fluorescence Sulfate Sulfate Test TLC_ID TLC/HPLC ID HPLC HPLC Purity Water Water Content ROI Residue on Ignition HeavyMetals Heavy Metals Titration Titration HPLC_Assay HPLC Assay

Figure 3: Analytical QC Test Relationships

References

Unraveling the Solid-State Landscape of Quinidine Sulfate Dihydrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Crystal Structure of a Closely Related Compound: Quinine Sulfate Dihydrate

To provide insight into the potential crystal structure of quinidine sulfate dihydrate, we present the crystallographic data for its diastereomer, quinine sulfate dihydrate. It is imperative to note that while these molecules are stereoisomers, their crystal packing and, consequently, their crystallographic parameters may differ.

Table 1: Crystallographic Data for Quinine Sulfate Dihydrate [1]

ParameterValue
Chemical FormulaC40 H54 N4 O10 S
Crystal SystemMonoclinic
Space GroupC 1 2 1
a (Å)20.18 ± 0.007
b (Å)6.637 ± 0.002
c (Å)15.316 ± 0.006
α (°)90
β (°)113.288 ± 0.009
γ (°)90
Cell Volume (ų)1884.2 ± 1.1
Temperature (K)100 ± 2
Radiation Wavelength (Å)1.54178
Radiation TypeCuKα

Polymorphism: The Challenge of Multiple Crystalline Forms

Polymorphism, the ability of a solid material to exist in more than one crystalline form, is a critical consideration in drug development. Different polymorphs of the same active pharmaceutical ingredient (API) can exhibit distinct physicochemical properties, including solubility, melting point, and stability, which can significantly impact the drug's performance.

While specific studies on the polymorphism of this compound are not extensively reported, research on its diastereomer, quinine sulfate, has revealed the existence of multiple crystalline forms.[2] The investigation of these forms provides a valuable framework for approaching the study of this compound.

Experimental Protocols for Crystal Structure and Polymorphism Characterization

A multi-technique approach is essential for the comprehensive characterization of the crystal structure and polymorphic forms of a pharmaceutical compound. The following are detailed methodologies for key experiments.

Single-Crystal X-ray Diffraction (SCXRD)

Objective: To determine the precise three-dimensional arrangement of atoms in a crystal, providing definitive information on the unit cell dimensions, space group, and molecular conformation.

Methodology:

  • Crystal Growth: High-quality single crystals of this compound are grown using a suitable solvent or a mixture of solvents. Slow evaporation, slow cooling, or vapor diffusion techniques are commonly employed.

  • Crystal Selection and Mounting: A suitable single crystal with well-defined faces and without visible defects is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam (e.g., CuKα or MoKα) is directed at the crystal, which is rotated to collect diffraction data from all possible orientations.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates and other crystallographic parameters.

Powder X-ray Diffraction (PXRD)

Objective: To obtain a fingerprint of a crystalline solid, which is useful for identifying crystalline phases, determining the degree of crystallinity, and detecting polymorphism.

Methodology:

  • Sample Preparation: A fine powder of the this compound sample is gently packed into a sample holder.

  • Data Collection: The sample is irradiated with a monochromatic X-ray beam in a powder diffractometer. The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

  • Data Analysis: The resulting diffractogram, a plot of intensity versus 2θ, is analyzed. The positions and intensities of the peaks are characteristic of a specific crystalline form. For the diastereomer quinine sulfate, characteristic peaks have been observed at 2θ values of 9.45°, 18.75°, and 19.38°.[3]

Thermal Analysis

Objective: To measure the difference in heat flow between a sample and a reference as a function of temperature, allowing for the detection of thermal events such as melting, crystallization, and solid-solid transitions.

Methodology:

  • Sample Preparation: A small amount of the this compound sample (typically 1-10 mg) is accurately weighed into an aluminum pan, which is then hermetically sealed.[2]

  • Instrument Calibration: The DSC instrument is calibrated for temperature and heat flow using standard materials like indium.[2]

  • Data Collection: The sample and a reference pan (usually empty) are heated or cooled at a controlled rate (e.g., 10 °C/min).[4] The difference in heat flow is recorded as a function of temperature.

  • Data Analysis: The resulting thermogram shows endothermic (heat absorbing) or exothermic (heat releasing) peaks corresponding to thermal events. For instance, a study on a polymorph of quinine sulfate showed endotherms at 123°C and 225°C and an exotherm at 229°C.[4]

Objective: To measure the change in mass of a sample as a function of temperature, providing information about dehydration, desolvation, and decomposition.

Methodology:

  • Sample Preparation: A small amount of the this compound sample is placed in a tared TGA pan.

  • Data Collection: The sample is heated at a controlled rate in a controlled atmosphere (e.g., nitrogen or air). The mass of the sample is continuously monitored.

  • Data Analysis: The TGA curve plots the percentage of mass loss versus temperature. A weight loss of 1.5% was observed for a quinine sulfate polymorph between 94-141 °C, indicating a loss of volatile components.[4]

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the comprehensive characterization of the crystal structure and polymorphism of a pharmaceutical solid like this compound.

experimental_workflow cluster_synthesis Sample Preparation cluster_characterization Solid-State Characterization cluster_analysis Data Analysis & Interpretation start This compound Synthesis/Sourcing crystallization Crystallization Studies (Varying Solvents/Conditions) start->crystallization pxrd Powder X-ray Diffraction (PXRD) (Phase Identification & Purity) crystallization->pxrd Initial Screening scxrd Single-Crystal X-ray Diffraction (SCXRD) (Definitive Structure) crystallization->scxrd Suitable Crystals dsc Differential Scanning Calorimetry (DSC) (Thermal Transitions) pxrd->dsc tga Thermogravimetric Analysis (TGA) (Dehydration/Decomposition) pxrd->tga spectroscopy Spectroscopic Analysis (FTIR, Raman) pxrd->spectroscopy structure_elucidation Crystal Structure Elucidation scxrd->structure_elucidation polymorph_id Polymorph Identification & Characterization dsc->polymorph_id tga->polymorph_id spectroscopy->polymorph_id stability Stability Assessment polymorph_id->stability final_report Comprehensive Report structure_elucidation->final_report stability->final_report

References

Quinidine Sulfate Dihydrate as a Potassium Channel Blocker in Neurons: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Quinidine, a class Ia antiarrhythmic agent, has a long history of clinical use in cardiology. Its mechanism of action, however, extends beyond cardiac tissue, with significant effects on ion channels within the central and peripheral nervous systems. This technical guide provides an in-depth examination of quinidine sulfate dihydrate's role as a potent blocker of various neuronal potassium (K+) channels. By elucidating its mechanism of action, providing quantitative efficacy data, and detailing relevant experimental protocols, this document serves as a comprehensive resource for professionals investigating neuronal excitability, ion channel pharmacology, and novel therapeutic applications for quinidine.

Mechanism of Action: A Multi-Target Profile

Quinidine's primary effect on neurons, similar to its action on cardiomyocytes, is the modulation of the action potential. This is achieved through the blockade of multiple ion channels. While it is well-known for its inhibition of fast inward sodium (Na+) channels, its profound impact on repolarization is primarily due to the blockade of several distinct potassium channel subtypes.[1][2]

The blockade of K+ channels by quinidine leads to a prolongation of the action potential duration (APD) and a decrease in the rate of repolarization.[3][4] This occurs because the efflux of potassium ions, which is critical for returning the depolarized neuron to its resting state, is impeded.

Key neuronal potassium channels affected by quinidine include:

  • Voltage-Gated Potassium Channels (Kv): Quinidine blocks multiple Kv channels, including the transient outward current (Ito) and delayed rectifier currents (IKr, IKs).[1][5] This blockade is a primary contributor to the prolongation of the action potential.[4][6] In neuroblastoma cells, blocking voltage-dependent K+ channels results in an increased amplitude and duration of the action potential.[4][6]

  • Inwardly-Rectifying Potassium Channels (Kir): The inward rectifier potassium current (IK1), which is crucial for stabilizing the resting membrane potential, is also inhibited by quinidine.[1][5]

  • Calcium-Activated Potassium Channels (KCa): Quinidine has been shown to block Ca2+-dependent K+ conductances.[4][6] This action diminishes the after-hyperpolarization phase that follows an action potential, further contributing to changes in neuronal firing patterns.[4]

Quinidine's interaction with these channels is complex. Studies suggest it can block the open pore of the channel, often from the intracellular side, in a voltage-dependent manner.[7][8] Furthermore, its effects are not limited to direct channel block; quinidine can also induce the internalization of certain K+ channels, such as Kv1.5, representing an additional layer of regulation.[9]

Quantitative Data: Efficacy of Quinidine

The inhibitory potency of quinidine varies depending on the specific potassium channel subtype, the cell type, and experimental conditions such as extracellular potassium concentration. The following tables summarize key quantitative data from various studies.

Table 1: Inhibitory Concentration (IC50) of Quinidine on Various Potassium Channels

Channel TypeCurrentCell Type / SystemIC50 ValueVoltage DependenceReference(s)
Kv (cloned)ItoXenopus Oocytes (RHK1)875 µMat +60 mV[8]
Kv (cloned)ItoXenopus Oocytes (RHK1)1.69 mMat 0 mV[8]
KvItoRat Ventricular Myocytes17.6 µMNot specified[10]
KvI(K)Rat Ventricular Myocytes11.4 µMNot specified[10]
Kv4.2-HL-1 Cells~10 µMNot specified[9]
Kv2.1-HL-1 Cells~20 µMNot specified[9]
Kv1.5InternalizationHL-1 Cells~1 µM (EC50)Not specified[9]

Table 2: Effects of Quinidine on Neuronal Action Potential Parameters

ParameterEffectConcentration RangeCell TypeReference(s)
Action Potential DurationProlonged5-20 µMCanine Ventricular Myocytes[11]
Action Potential AmplitudeDecreased5-20 µMCanine Ventricular Myocytes[11]
Vmax (Max rise rate)Decreased5-20 µMCanine Ventricular Myocytes[11]
After-hyperpolarizationDiminished5-40 µMNeuroblastoma Cells[4][6]

Experimental Protocols: Patch-Clamp Electrophysiology

The whole-cell patch-clamp technique is the gold standard for investigating the effects of compounds like quinidine on neuronal ion channels.[12] Below is a generalized protocol for assessing quinidine's blockade of potassium currents in cultured neurons.

4.1 Objective: To measure voltage-gated potassium currents in a cultured neuron and determine the dose-dependent inhibition by this compound.

4.2 Materials:

  • Cells: Cultured neurons (e.g., primary hippocampal neurons, or a neuronal cell line like SH-SY5Y).

  • Solutions:

    • Extracellular (Bath) Solution (ACSF): 125 mM NaCl, 2.5 mM KCl, 1 mM MgCl2, 2 mM CaCl2, 1.25 mM NaH2PO4, 25 mM NaHCO3, 25 mM glucose. pH adjusted to 7.4 with NaOH and osmolarity to ~310 mOsm. Continuously bubbled with 95% O2 / 5% CO2.[12] To isolate K+ currents, Na+ and Ca2+ channel blockers (e.g., Tetrodotoxin, Cadmium Chloride) are typically added.

    • Intracellular (Pipette) Solution: 130 mM KCl, 5 mM NaCl, 1 mM MgCl2, 11 mM EGTA, 10 mM HEPES, 0.4 mM CaCl2. pH adjusted to 7.3 with KOH and osmolarity to ~280 mOsm.[12]

    • Quinidine Stock Solution: 10 mM stock in dH2O, prepared fresh and diluted to final concentrations in the extracellular solution.

  • Equipment: Inverted microscope, patch-clamp amplifier, digitizer, micromanipulator, perfusion system, vibration isolation table, and data acquisition software.[12][13]

4.3 Methodology:

  • Cell Plating: Plate cultured neurons on glass coverslips suitable for microscopy and recording.

  • Pipette Fabrication: Pull borosilicate glass capillaries to create micropipettes with a resistance of 4-8 MΩ when filled with the intracellular solution.[14]

  • Recording Setup: Place a coverslip with neurons in the recording chamber on the microscope stage and perfuse with oxygenated extracellular solution.

  • Seal Formation: Under visual guidance, approach a single, healthy neuron with the micropipette. Apply slight positive pressure. Upon contact with the cell membrane, release the pressure and apply gentle suction to form a Giga-ohm (GΩ) seal (resistance > 1 GΩ).[12]

  • Whole-Cell Configuration: Apply a brief pulse of strong suction to rupture the cell membrane under the pipette tip, achieving the whole-cell configuration. This allows electrical access to the entire cell.[13][14]

  • Voltage-Clamp Protocol:

    • Switch the amplifier to voltage-clamp mode.

    • Hold the neuron at a resting potential of -70 mV.

    • Apply a series of depolarizing voltage steps (e.g., from -80 mV to +60 mV in 10 mV increments for 200 ms) to activate voltage-gated potassium channels.

    • Record the resulting outward potassium currents.

  • Data Acquisition:

    • Record baseline currents in the control extracellular solution.

    • Using the perfusion system, apply increasing concentrations of quinidine (e.g., 1 µM, 3 µM, 10 µM, 30 µM, 100 µM). Allow 2-3 minutes for the drug effect to stabilize at each concentration.

    • Record the potassium currents at each quinidine concentration using the same voltage-step protocol.

    • Perform a final washout with the control solution to check for reversibility.

  • Data Analysis:

    • Measure the peak outward current amplitude at a specific depolarizing step (e.g., +40 mV) for each quinidine concentration.

    • Normalize the current at each concentration to the baseline (control) current.

    • Plot the normalized current as a function of quinidine concentration and fit the data with a Hill equation to determine the IC50 value.

Visualizations: Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key concepts and processes described in this guide.

Quinidine_Action_Potential cluster_AP Neuronal Action Potential cluster_Channels Key Ion Channels Rest Resting State (~-70mV) Depol Depolarization Rest->Depol Na+ Influx Repol Repolarization Depol->Repol K+ Efflux AHP After-Hyperpolarization Repol->AHP Sustained K+ Efflux AHP->Rest Na+/K+ Pump Na_Channel Voltage-gated Na+ Channel K_Channel Voltage-gated K+ Channels (Kv, KCa) Quinidine Quinidine Quinidine->K_Channel BLOCKS Patch_Clamp_Workflow start Start prep 1. Prepare Cells & Solutions start->prep pipette 2. Fabricate & Fill Micropipette prep->pipette seal 3. Approach Neuron & Form GΩ Seal pipette->seal whole_cell 4. Rupture Membrane for Whole-Cell Configuration seal->whole_cell baseline 5. Record Baseline K+ Currents (Voltage Clamp) whole_cell->baseline drug_app 6. Perfuse with Quinidine Solution baseline->drug_app drug_rec 7. Record K+ Currents with Quinidine drug_app->drug_rec drug_app->drug_rec Repeat for each concentration analysis 8. Washout & Analyze Data (Calculate IC50) drug_rec->analysis end End analysis->end

References

In-depth review of Quinidine sulfate dihydrate's antiarrhythmic properties

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Antiarrhythmic Properties of Quinidine Sulfate Dihydrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinidine, a Class Ia antiarrhythmic agent, has a long and complex history in the management of cardiac arrhythmias.[1] As the dextrorotatory stereoisomer of quinine, it is derived from the bark of the Cinchona tree.[1][2] This technical guide provides a comprehensive review of the antiarrhythmic properties of this compound, focusing on its electrophysiological mechanism of action, pharmacokinetic profile, clinical efficacy, and associated proarrhythmic risks. Detailed summaries of quantitative data, experimental protocols, and signaling pathway visualizations are presented to serve as a resource for researchers and drug development professionals. Despite its declining use due to a significant side-effect profile, quinidine remains a valuable tool for specific conditions like Brugada syndrome and idiopathic ventricular fibrillation and serves as a critical reference compound in antiarrhythmic drug discovery.[1][3]

Mechanism of Action

Quinidine exerts its antiarrhythmic effects primarily by modulating the ion channels responsible for the cardiac action potential.[4] Its actions are characteristic of a Class Ia agent, involving a state-dependent blockade of sodium and potassium channels.[5][6][7]

Sodium Channel Blockade

The principal action of quinidine is the blockade of the fast inward sodium current (INa), which is responsible for the rapid depolarization (Phase 0) of the cardiac action potential.[4][5][8] This blockade exhibits "use-dependent" characteristics, meaning its effect is more pronounced at higher heart rates.[5] By inhibiting INa, quinidine decreases the maximum rate of depolarization (Vmax), thereby slowing conduction velocity in the atria, ventricles, and His-Purkinje system.[5][7]

Potassium Channel Blockade

Quinidine's effect on repolarization is complex, primarily involving the blockade of multiple potassium currents:

  • Delayed Rectifier Potassium Currents (IKr and IKs): Blockade of the rapid (IKr) and slow (IKs) components of the delayed rectifier current prolongs the repolarization phase (Phase 3) of the action potential.[1][5][9] This action increases the action potential duration (APD) and, consequently, the effective refractory period (ERP).[4]

  • Transient Outward Potassium Current (Ito): Quinidine is a potent inhibitor of Ito, the current responsible for the early repolarization (Phase 1 "notch") of the action potential.[9][10] Inhibition of this current contributes to the overall prolongation of the APD.

  • Inward Rectifier Potassium Current (IK1): The drug also reduces the IK1 current, which is crucial for maintaining the resting membrane potential and stabilizing the terminal phase of repolarization.[1][5]

Other Channel and Receptor Effects
  • Calcium Current (ICa): Quinidine demonstrates some inhibitory effects on the L-type calcium current, which can contribute to its negative inotropic (contractility-reducing) properties.[1][11]

  • Autonomic Effects: Quinidine possesses anticholinergic (vagolytic) and alpha-adrenergic blocking properties.[1][5] The vagolytic effect can increase the sinus rate and atrioventricular (AV) conduction, which may paradoxically increase the ventricular rate in patients with atrial flutter or fibrillation.[1]

The multifaceted channel blockade leads to a prolonged QT interval on the electrocardiogram (ECG), which is the electrophysiological basis for both its therapeutic efficacy and its most dangerous side effect, torsades de pointes (TdP).[1][6]

Quinidine_Mechanism_of_Action cluster_membrane Cardiomyocyte Membrane cluster_effects Electrophysiological Effects Na_Channel Na+ Channel (Nav1.5) Phase 0 Depolarization Effect_Na ↓ Vmax of Phase 0 Slows Conduction Na_Channel->Effect_Na Ca_Channel Ca2+ Channel (L-type) Phase 2 Plateau K_Channels K+ Channels Ito (Phase 1) IKr, IKs (Phase 3) IK1 (Phase 4) Effect_K ↑ Action Potential Duration ↑ Effective Refractory Period K_Channels->Effect_K Quinidine Quinidine Sulfate Dihydrate Quinidine->Na_Channel Blocks INa Quinidine->Ca_Channel Blocks ICa (weak) Quinidine->K_Channels Blocks IK (r, s, to, 1) Effect_QT Prolongs QT Interval Effect_Na->Effect_QT Effect_K->Effect_QT

Caption: Mechanism of action of Quinidine on cardiac ion channels.

Quantitative Data Summary

The following tables summarize key quantitative data regarding the pharmacokinetics, electrophysiological effects, and clinical efficacy of quinidine.

Table 1: Pharmacokinetic Parameters of Quinidine
ParameterValuePopulation/ConditionsSource
Absolute Bioavailability ~70% (range: 45-100%)Healthy Adults[12]
Time to Peak Serum Conc. (Tmax) ~2 hours (sulfate tablets)Healthy Adults[12]
Volume of Distribution (Vd) 2-3 L/kgHealthy Young Adults[1][12]
~0.5 L/kgCongestive Heart Failure[1][12]
3-5 L/kgLiver Cirrhosis[1][12]
Plasma Protein Binding 80-88% (α1-acid glycoprotein)Healthy Adults[1]
Elimination Half-Life (t1/2) 5-12 hoursHealthy Adults[13]
Metabolism 60-85% Hepatic (CYP3A4)General[1][13]
Renal Excretion 15-40% (unchanged drug)General[13]
Clearance 2.5-5.0 ml/min/kgHealthy Adults[13]
ReducedElderly, Cirrhosis, CHF[13]
Table 2: Electrophysiological and Clinical Efficacy Data
Parameter/EndpointMethodResultSource
Action Potential Duration (APD) IV Quinidine (10 mg/kg) in PatientsIncreased by 25 msec at pacing cycle lengths of 400-600 msec[14]
Ito Blockade IC50 Whole-cell voltage clamp (human atrial myocytes)Age-dependent changes observed[15]
Ventricular Arrhythmia (VA) Reduction Retrospective analysis (in-hospital)Median VA episodes reduced from 3 to 0 per day (p < 0.001)[9]
Electrical Storm Reduction Retrospective analysis (in-hospital)Median VA episodes reduced from 10.5 to 0.5 per day (p = 0.004)[9]
Chronic PVC Reduction (Short-term) Holter monitoring (400 mg q6h)Statistically significant reduction in 70% of patients[16]
Chronic PVC Reduction (Long-term) Holter monitoring (300 mg q6h)Statistically significant reduction in 67% of patients[16]
Ventricular Tachycardia (VT) Suppression Holter monitoringStatistically significant suppression in all patients with VT[16]
Ventricular Couplet Reduction Holter monitoring (long-term)Statistically significant reduction in 73% of patients[16]

Experimental Protocols

The characterization of quinidine's antiarrhythmic properties relies on a multi-tiered experimental approach, from in-vitro single-channel recordings to in-vivo clinical electrophysiology studies.

In-Vitro: Whole-Cell Voltage Clamp

This technique is fundamental for studying the direct effects of a drug on specific ion currents in isolated single cardiac myocytes.

  • Objective: To quantify the potency and kinetics of quinidine's blockade on individual ion channels (e.g., INa, IKr, Ito).

  • Methodology:

    • Cell Isolation: Single ventricular or atrial myocytes are enzymatically dissociated from animal (e.g., rabbit, canine) or human heart tissue.[10]

    • Patch-Clamp: A glass micropipette with a ~1 µm tip forms a high-resistance seal ("giga-seal") with the cell membrane. The membrane patch is then ruptured to allow electrical access to the cell's interior (whole-cell configuration).

    • Voltage Control: The membrane potential is clamped at a holding potential (e.g., -80 mV). A series of voltage steps (pulses) are applied to elicit specific ion currents. For example, a step to -10 mV from -80 mV will activate INa, while longer depolarizing pulses to +40 mV will activate delayed rectifier potassium currents.

    • Data Acquisition: Currents are measured in a baseline (control) state. This compound is then added to the superfusate at varying concentrations. The current measurements are repeated to determine the dose-dependent inhibitory effect and calculate parameters like the IC50 (half-maximal inhibitory concentration).[10][17]

Ex-Vivo: Langendorff-Perfused Heart

This model uses an isolated, retrogradely perfused heart to assess the integrated electrophysiological and mechanical effects of a drug, free from systemic neural and hormonal influences.

  • Objective: To evaluate quinidine's effects on global cardiac parameters like heart rate, contractility, ECG intervals (QT, QRS), and susceptibility to induced arrhythmias.

  • Methodology:

    • Heart Isolation: An animal (e.g., guinea pig, rabbit) heart is rapidly excised and mounted on a Langendorff apparatus.[18]

    • Retrograde Perfusion: A warm, oxygenated physiological solution (e.g., Krebs-Henseleit buffer) is perfused through the aorta. The aortic valve closes, directing the perfusate into the coronary arteries to sustain the heart.

    • Instrumentation: Electrodes are placed on the epicardial surface to record a pseudo-ECG. A balloon catheter may be inserted into the left ventricle to measure pressure and contractility.

    • Drug Administration: After a stabilization period, baseline parameters are recorded. Quinidine is then infused into the perfusate.

    • Arrhythmia Induction: The vulnerability to arrhythmias can be tested by programmed electrical stimulation or by introducing arrhythmogenic agents (e.g., aconitine) before and after quinidine administration.[18]

In-Vivo: Clinical Electrophysiology (EP) Study

EP studies in human subjects provide the most clinically relevant data on a drug's antiarrhythmic action.

  • Objective: To assess quinidine's effects on conduction, refractoriness, and arrhythmia inducibility in patients.

  • Methodology:

    • Catheter Placement: Multi-electrode catheters are inserted through peripheral veins and advanced to various locations within the heart (e.g., right atrium, His bundle region, right ventricle) under fluoroscopic guidance.

    • Baseline Measurements: Intracardiac electrograms are recorded. Pacing protocols are used to measure baseline parameters like sinus node recovery time (SNRT), AV nodal conduction, and the effective refractory periods (ERP) of the atrium and ventricle.

    • Drug Infusion: A loading dose of quinidine (e.g., 10 mg/kg) is administered intravenously.[14]

    • Post-Drug Measurements: The full set of baseline measurements is repeated to quantify the drug's effects. For example, studies have shown quinidine significantly increases the ventricular action potential duration and ERP.[14][19]

    • Programmed Stimulation: Pacing protocols are used to attempt to induce clinical arrhythmias (e.g., ventricular tachycardia). The inability to induce the arrhythmia post-drug is a marker of efficacy.[6]

Experimental_Workflow cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Development invitro In-Vitro Studies (Voltage Clamp) - Ion Channel Affinity (IC50) - Blockade Kinetics exvivo Ex-Vivo Models (Langendorff Heart) - APD, ERP, QT Effects - Arrhythmia Induction invitro->exvivo Mechanism invivo In-Vivo Animal Models - Efficacy in Induced Arrhythmias - Hemodynamic Effects - Preliminary Toxicology exvivo->invivo Integrated Effects phase1 Phase I (Healthy Volunteers) - Pharmacokinetics - Safety & Tolerability - Dose-Ranging invivo->phase1 Candidate Selection phase2 Phase II (Patients) - Efficacy (Holter, EP Study) - Proarrhythmia Monitoring phase1->phase2 Proof of Concept phase3 Phase III (Large-Scale Trials) - Comparative Efficacy - Long-Term Safety phase2->phase3 Confirmation Quinidine_Effects_Relationship cluster_mechanism Mechanism cluster_effect Electrophysiological Effect cluster_outcome Clinical Outcome Block_Na INa Blockade Slow_Cond Slowing of Conduction (↑ QRS Duration) Block_Na->Slow_Cond Block_K IKr / IK Blockade Prolong_APD Prolongation of APD & ERP (↑ QT Interval) Block_K->Prolong_APD Efficacy Antiarrhythmic Efficacy (Re-entry termination) Slow_Cond->Efficacy Prolong_APD->Efficacy Therapeutic Window Risk Proarrhythmic Risk (Torsades de Pointes) Prolong_APD->Risk Excessive Prolongation

References

Methodological & Application

Application Notes and Protocols for Utilizing Quinidine Sulfate Dihydrate in hERG Channel Patch-Clamp Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of Quinidine sulfate dihydrate in patch-clamp electrophysiology studies of the human Ether-à-go-go-Related Gene (hERG) potassium channel. Accurate assessment of a compound's effect on hERG channels is a critical component of cardiac safety screening during drug development. Quinidine, a known hERG channel blocker, serves as a valuable tool and positive control in these assays.

Introduction to Quinidine and hERG

Quinidine is a class Ia antiarrhythmic agent that exerts its therapeutic and proarrhythmic effects, in part, by blocking cardiac ion channels, most notably the hERG (KCNH2) potassium channel. The hERG channel is crucial for the repolarization phase of the cardiac action potential. Inhibition of hERG current (IKr) can delay repolarization, leading to QT interval prolongation on an electrocardiogram, which is a risk factor for developing potentially fatal ventricular arrhythmias like Torsades de Pointes (TdP).[1][2] Therefore, understanding the interaction of investigational drugs with the hERG channel is a regulatory requirement and a key aspect of preclinical safety assessment.

Quinidine's well-characterized, potent, and multi-faceted block of hERG channels makes it an essential reference compound in these studies. It exhibits a stereoselective block, being significantly more potent than its diastereomer, quinine.[2][3] The block is also voltage- and state-dependent, primarily affecting the open and/or inactivated states of the channel.[4][5][6]

Quantitative Data Summary

The inhibitory effects of Quinidine on hERG channels have been quantified across various studies and expression systems. The following tables summarize key quantitative data.

Table 1: Inhibitory Potency (IC50) of Quinidine on hERG Channels
Expression SystemIC50 (μM)Reference(s)
Ltk⁻ cells0.8 ± 0.1[3][7]
tsA201 cells0.32 ± 0.01[8]
HEK293 cells0.41 ± 0.04[6]
Xenopus oocytes3.00 ± 0.03[3][7]

Note: The potency of Quinidine can vary between expression systems, with typically higher potency observed in mammalian cell lines compared to Xenopus oocytes.[3][7]

Table 2: Effects of Quinidine on hERG Channel Gating Properties (in Xenopus oocytes)
Gating ParameterEffect of Quinidine (10 μM)DescriptionReference(s)
DeactivationSlowedProlonged the time constant of deactivation from 1274.00 ± 49.69 ms to 2079.00 ± 196.80 ms.[1]
InactivationAcceleratedBoth Quinidine and its diastereomer Quinine accelerated channel inactivation.[5]

Experimental Protocols

This section outlines a detailed protocol for assessing the inhibitory effects of this compound on hERG channels expressed in a mammalian cell line (e.g., HEK293 or CHO cells) using the whole-cell patch-clamp technique.

Materials and Reagents
  • Cells: Mammalian cell line stably expressing the hERG channel (e.g., HEK293-hERG or CHO-hERG).

  • This compound: (e.g., from Sigma-Aldrich).

  • Extracellular (Bath) Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.[9][10]

  • Intracellular (Pipette) Solution (in mM): 120 KCl, 10 HEPES, 10 EGTA, 5 MgATP, 1.75 MgCl₂, 5.374 CaCl₂. Adjust pH to 7.2 with KOH.[9][10]

  • Solvents for Quinidine Stock: Deionized water, ethanol, or a slightly acidic solution.[9]

Solution Preparation
  • Extracellular and Intracellular Solutions: Prepare stock solutions of individual components and make fresh recording solutions daily. Filter solutions through a 0.2 µm filter before use.

  • This compound Stock Solution:

    • This compound is sparingly soluble in water but freely soluble in ethanol and acidic solutions.[9]

    • Prepare a high-concentration stock solution (e.g., 10 mM) by dissolving this compound in a suitable solvent like ethanol or deionized water with a small amount of acid (e.g., HCl) to aid dissolution.

    • Store the stock solution in aliquots at -20°C, protected from light.

  • Working Solutions:

    • On the day of the experiment, thaw a stock solution aliquot and prepare a series of dilutions in the extracellular solution to achieve the desired final concentrations for constructing a concentration-response curve.

    • The final concentration of the solvent (e.g., ethanol) in the working solutions should be kept low (typically ≤0.1%) to avoid non-specific effects on the hERG channels.

Patch-Clamp Electrophysiology
  • Cell Preparation: Culture hERG-expressing cells according to standard protocols. On the day of recording, detach cells using a non-enzymatic cell dissociation solution or brief trypsinization, and resuspend them in the extracellular solution.

  • Recording Setup: Use a patch-clamp amplifier and data acquisition system. Maintain the temperature of the recording chamber at or near physiological temperature (35-37°C), as hERG channel kinetics and drug block can be temperature-sensitive.

  • Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the intracellular solution.

  • Whole-Cell Configuration:

    • Obtain a giga-ohm seal (>1 GΩ) between the patch pipette and a single cell.

    • Rupture the cell membrane under the pipette tip with gentle suction to achieve the whole-cell configuration.

    • Allow the cell to stabilize for a few minutes before starting the voltage-clamp protocol.

  • Voltage Protocol:

    • A variety of voltage protocols can be used to elicit hERG currents and assess drug block. A commonly used protocol to assess tonic block involves:

      • Holding potential: -80 mV.

      • Depolarizing step to +20 mV for 1-2 seconds to activate and inactivate the channels.

      • Repolarizing step to -50 mV to elicit a large tail current, which is often used for quantifying the block.

    • The FDA recommends a specific voltage ramp protocol for CiPA (Comprehensive in vitro Proarrhythmia Assay) studies.

  • Data Acquisition and Analysis:

    • Record hERG currents in the absence (control) and presence of increasing concentrations of Quinidine.

    • Apply each concentration until a steady-state block is achieved.

    • Measure the peak tail current amplitude at the repolarizing step.

    • Calculate the percentage of current inhibition for each concentration relative to the control.

    • Construct a concentration-response curve and fit the data with the Hill equation to determine the IC50 value.

Visualizations

Experimental Workflow for hERG Patch-Clamp Assay

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_cells Cell Culture & Harvesting obtain_seal Obtain Giga-ohm Seal prep_cells->obtain_seal prep_solutions Prepare Recording Solutions prep_solutions->obtain_seal prep_quinidine Prepare Quinidine Stock & Dilutions apply_quinidine Apply Quinidine (Cumulative Concentrations) prep_quinidine->apply_quinidine whole_cell Establish Whole-Cell Configuration obtain_seal->whole_cell record_control Record Baseline hERG Current whole_cell->record_control record_control->apply_quinidine record_drug Record hERG Current in Presence of Drug apply_quinidine->record_drug measure_current Measure Tail Current Amplitude record_drug->measure_current calc_inhibition Calculate % Inhibition measure_current->calc_inhibition plot_curve Plot Concentration- Response Curve calc_inhibition->plot_curve calc_ic50 Determine IC50 plot_curve->calc_ic50

Caption: Workflow for assessing Quinidine block of hERG channels.

Proposed Mechanism of Quinidine Action on hERG Channels

G cluster_channel hERG Channel States Closed Closed Open Open Closed->Open Activation Open->Closed Deactivation Inactivated Inactivated Open->Inactivated Inactivation Inactivated->Open Recovery Quinidine Quinidine Quinidine->Open Blocks Open State Quinidine->Inactivated Blocks Inactivated State

Caption: Quinidine preferentially blocks the open and inactivated states of the hERG channel.

References

Application of Quinidine Sulfate Dihydrate in Induced Pluripotent Stem Cell-Derived Cardiomyocytes

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Quinidine, a class IA antiarrhythmic agent, has a long history in the management of cardiac arrhythmias.[1][2] Its primary mechanism of action involves the blockade of the fast inward sodium current (INa), leading to a decreased rate of depolarization of the cardiac action potential.[1][3][4] Additionally, quinidine affects multiple other ion channels, including the delayed rectifier potassium currents (IKr and IKs), the inward rectifier potassium current (IK1), and L-type calcium channels (ICaL), resulting in a prolongation of the action potential duration (APD) and the QT interval.[1][2] Induced pluripotent stem cell-derived cardiomyocytes (iPSC-CMs) have emerged as a valuable in vitro model for studying cardiac physiology, disease modeling, and cardiotoxicity screening due to their human origin and ability to recapitulate key electrophysiological properties of native cardiomyocytes. This document provides detailed application notes and protocols for the use of Quinidine sulfate dihydrate in iPSC-CMs for research and drug development purposes.

Mechanism of Action in iPSC-CMs

In iPSC-CMs, quinidine exhibits a multi-ion channel blocking effect, consistent with its known actions in native cardiomyocytes. Its primary targets and their functional consequences are summarized below:

  • Sodium Channel (Nav1.5) Blockade: Quinidine blocks the fast inward sodium current (INa), which is responsible for the rapid upstroke (Phase 0) of the cardiac action potential. This leads to a decrease in the maximum upstroke velocity (Vmax) and a reduction in the field potential amplitude.[5]

  • Potassium Channel (hERG) Blockade: Quinidine is a potent blocker of the rapid delayed rectifier potassium current (IKr), encoded by the hERG gene.[6][7] This blockade delays the repolarization phase (Phase 3) of the action potential, leading to a prolongation of the action potential duration (APD) and the field potential duration (FPDc).[8][9]

  • Other Ion Channel Effects: Quinidine also inhibits other potassium currents such as IKs and IK1, as well as the L-type calcium current (ICaL).[1][2] The blockade of these channels contributes to its overall effect on the action potential morphology.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on the electrophysiological properties of iPSC-CMs as reported in various studies.

Table 1: Effect of Quinidine on Action Potential Duration (APD) and Field Potential Duration (FPD) in iPSC-CMs

ParameterCell TypeConcentrationEffectReference
APD80SQTS-hiPSC-atrial CMs10 µMIncreased from 73 ± 4 ms to 143 ± 22 ms[10]
FPDciPSC-CMs100 nMStatistically significant prolongation[5]
FPDciPSC-CMs300 nMPhysiologically significant prolongation[5]
FPDciPSC-CMs333.1 nMHalf-maximal effect on prolongation[5]
FPDciPSC-CMs0.3 µMSignificant prolongation[8]
APD90iPSC-CMsNot specifiedSignificant prolongation[9]

Table 2: Electrophysiological Effects of Quinidine in Disease-Specific iPSC-CM Models

Disease ModeliPSC-CM TypeQuinidine EffectReference
Short QT Syndrome (SQTS)AtrialProlonged APD80, slowed conduction velocity, reversed arrhythmic irregularities[10]
Short QT Syndrome (SQTS)VentricularProlonged APD, reduced Vmax, abolished arrhythmic events[11]

Experimental Protocols

iPSC-CM Culture and Maintenance

A foundational requirement for reliable pharmacological studies is a robust and reproducible iPSC-CM culture.

Materials:

  • Cryopreserved iPSC-CMs

  • iPSC-CM maintenance medium

  • Fibronectin or Matrigel-coated multi-well plates (e.g., 48-well or 96-well plates for MEA and imaging assays)

  • CO2 incubator (37°C, 5% CO2)

Protocol:

  • Thaw cryopreserved iPSC-CMs according to the manufacturer's instructions.

  • Plate the cells onto pre-coated multi-well plates at a recommended density to form a confluent, spontaneously beating monolayer.

  • Culture the iPSC-CMs in maintenance medium, with media changes every 2-3 days.

  • Allow the cells to mature and stabilize for at least 7-10 days post-plating before conducting any experiments. The formation of a synchronously beating syncytium is a key indicator of readiness.

Microelectrode Array (MEA) Assay for Field Potential Duration Measurement

The MEA assay is a non-invasive method to assess the electrophysiological activity of iPSC-CM networks.

Materials:

  • MEA system with integrated amplifier and data acquisition software

  • MEA plates with embedded electrodes

  • This compound stock solution (e.g., 10 mM in DMSO)

  • iPSC-CM maintenance medium

Protocol:

  • Culture iPSC-CMs on MEA plates until a stable, spontaneously beating monolayer is formed.

  • Record baseline field potentials for at least 10-15 minutes to establish a stable pre-drug recording.

  • Prepare serial dilutions of this compound in pre-warmed maintenance medium to achieve the desired final concentrations (e.g., 0.1, 0.3, 1, 3, 10 µM). A vehicle control (e.g., 0.1% DMSO) should be included.

  • Add the Quinidine solutions or vehicle control to the respective wells of the MEA plate.

  • Record the field potentials continuously for a defined period (e.g., 30 minutes) after drug application to allow for stabilization of the drug effect.

  • Analyze the recorded data to determine the field potential duration (FPD) and beat rate. Correct the FPD for changes in beat rate using Bazett's or Fridericia's correction formula (FPDc).

  • Observe for pro-arrhythmic events such as early afterdepolarizations (EADs) and ectopic beats.[5]

Patch-Clamp Electrophysiology for Action Potential and Ion Channel Recordings

Patch-clamp is the gold standard for detailed analysis of single-cell electrophysiology.

Materials:

  • Patch-clamp rig (amplifier, micromanipulator, perfusion system)

  • Borosilicate glass capillaries for pipette fabrication

  • Internal (pipette) and external (bath) solutions

  • This compound stock solution

Protocol:

  • Culture iPSC-CMs on glass coverslips suitable for microscopy.

  • Action Potential Recording (Current-Clamp):

    • Establish a whole-cell patch-clamp configuration on a spontaneously beating or paced iPSC-CM.

    • Record baseline action potentials.

    • Perfuse the cell with the external solution containing the desired concentration of Quinidine.

    • Record the changes in action potential parameters, including APD at 50% and 90% repolarization (APD50, APD90), resting membrane potential, and Vmax.

  • Ion Channel Recording (Voltage-Clamp):

    • Use specific voltage protocols to isolate and record individual ion currents (e.g., INa, IKr).

    • Record baseline currents.

    • Apply Quinidine and record the inhibition of the target ion channel.

    • Generate concentration-response curves to determine the IC50 of Quinidine for each ion channel.

Visualizations

Signaling Pathways and Experimental Workflows

MEA_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Culture Culture iPSC-CMs on MEA plate Stabilize Allow for stabilization (7-10 days) Culture->Stabilize Baseline Record Baseline Field Potentials (10-15 min) Stabilize->Baseline AddDrug Add Quinidine or Vehicle Baseline->AddDrug RecordDrug Record Post-Drug Field Potentials (30 min) AddDrug->RecordDrug Analyze Analyze FPD, Beat Rate, and Arrhythmias RecordDrug->Analyze Correct Correct FPD for Beat Rate (FPDc) Analyze->Correct Compare Compare Drug vs. Vehicle Correct->Compare

References

Application Notes and Protocols for Quinidine Sulfate Dihydrate Administration in Animal Models of Atrial Fibrillation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the administration of quinidine sulfate dihydrate in various animal models of atrial fibrillation (AF). The information is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy and electrophysiological effects of quinidine and other antiarrhythmic compounds.

Overview of Quinidine's Mechanism of Action in Atrial Fibrillation

Quinidine is a Class IA antiarrhythmic agent that primarily acts by blocking fast inward sodium channels (INa) and multiple potassium channels (IKr, IKs) in cardiomyocytes.[1][2][3][4] This dual action leads to a decrease in the rate of depolarization (Vmax) and a prolongation of the action potential duration (APD), which in turn increases the effective refractory period (ERP) of atrial tissue.[2][4] By prolonging the ERP, quinidine disrupts the re-entrant circuits that sustain atrial fibrillation, thereby facilitating the restoration of normal sinus rhythm.

The following diagram illustrates the primary signaling pathway of quinidine's antiarrhythmic effect at the cellular level.

Quinidine_Mechanism Quinidine Quinidine Sulfate Dihydrate Na_Channel Fast Sodium Channel (INa) Quinidine->Na_Channel Blocks K_Channel Potassium Channels (IKr, IKs) Quinidine->K_Channel Blocks Depolarization Decreased Rate of Depolarization (Vmax) Na_Channel->Depolarization Leads to APD Prolonged Action Potential Duration (APD) K_Channel->APD Leads to ERP Increased Effective Refractory Period (ERP) Depolarization->ERP APD->ERP AF_Termination Termination of Atrial Fibrillation ERP->AF_Termination Promotes

Caption: Cellular mechanism of action of quinidine in atrial cardiomyocytes.

Quantitative Data on Quinidine Administration

The following tables summarize key quantitative data for this compound administration in canine, equine, and rabbit models of atrial fibrillation.

Table 1: this compound Dosage and Administration in Canine Models

ParameterRoute of AdministrationDosageStudy FocusReference
Therapeutic DoseIntravenous (IV)5-10 mg/kg every 6 hoursAntiarrhythmic Effects[5]
Therapeutic DoseOral (PO)6-20 mg/kg every 6-8 hoursAntiarrhythmic Effects[5]
Experimental DoseIntravenous (IV) Bolus3.85 mg/kgHemodynamic Effects[6]
Experimental DoseIntravenous (IV) Infusion0.28 mg/kg/minHemodynamic Effects[6]
High Dose (Toxicity Study)Intravenous (IV)30 mg/kg over 5 minutesProarrhythmic Effects[7]
Electrophysiology StudyIntravenous (IV)2.5 mg/kg and 5.0 mg/kgElectrophysiological Responses[8]

Table 2: this compound Dosage and Plasma Concentrations in Equine Models

ParameterRoute of AdministrationDosageTherapeutic Plasma ConcentrationReference
Therapeutic DoseOral (PO)22 mg/kg every 2 hours2.0 - 5.0 µg/mL[3][4]
Loading Dose (Simulation)Oral (PO)30 mg/kgTarget: 2.0 µg/mL[3][4][9]
Maintenance Dose (Simulation)Oral (PO)6.5 mg/kg every 2 hoursTarget: 2.0 µg/mL[3][4][9]
Therapeutic DoseIntravenous (IV)1.0-1.5 mg/kg every 5-10 minutes1.0 - 3.0 µg/mL[5][10]
Single Dose StudyIntravenous (IV)5 mg/kg (as hydrochloride monohydrate)Pharmacokinetics[4][9]
Single Dose StudyOral (PO)20 mg/kgPharmacokinetics[4][9]

Table 3: this compound Concentrations in Ex Vivo Rabbit Atrial Preparations

ParameterAdministration MethodConcentrationStudy FocusReference
Effective ConcentrationSuperfusion4 mg/LElectrophysiology
Concentration RangeSuperfusionUp to 10 mg/LElectrophysiology

Experimental Protocols

The following are detailed protocols for the induction of atrial fibrillation and the subsequent administration of this compound in various animal models.

Canine Model: Rapid Atrial Pacing-Induced Atrial Fibrillation

This protocol describes the induction of sustained AF in an anesthetized canine model, followed by the administration of quinidine to assess its antiarrhythmic potential.

Experimental Workflow:

Canine_Protocol_Workflow Start Anesthetize and Instrument Dog Baseline Record Baseline ECG and Hemodynamics Start->Baseline Induction Induce AF: - Phenylephrine Infusion - Rapid Atrial Pacing Baseline->Induction Confirm_AF Confirm Sustained AF (>15 minutes) Induction->Confirm_AF Confirm_AF->Induction Not Sustained Administer_Quinidine Administer Quinidine Sulfate Dihydrate (IV or PO) Confirm_AF->Administer_Quinidine Sustained Monitor Continuously Monitor ECG and Hemodynamics Administer_Quinidine->Monitor Endpoint Assess for Conversion to Sinus Rhythm Monitor->Endpoint Equine_Protocol_Workflow Start Confirm Atrial Fibrillation in Horse (ECG) Baseline Baseline Physical Exam and Echocardiogram Start->Baseline Administer_Quinidine Administer Quinidine Sulfate Dihydrate (PO or IV) Baseline->Administer_Quinidine Monitor Continuous ECG Monitoring and Clinical Observation Administer_Quinidine->Monitor Assess_Conversion Assess for Conversion to Sinus Rhythm Monitor->Assess_Conversion Endpoint Successful Conversion or Discontinuation due to Adverse Effects Assess_Conversion->Endpoint Yes or Adverse Effects Adjust_Dose Adjust Dose or Frequency Assess_Conversion->Adjust_Dose No Adjust_Dose->Administer_Quinidine Rabbit_Protocol_Workflow Start Anesthetize and Instrument Rabbit Baseline Record Baseline ECG and ERP Start->Baseline Administer_Quinidine Administer Quinidine Sulfate Dihydrate (IV) Baseline->Administer_Quinidine Induce_AF Induce AF: - Acetylcholine Infusion - Atrial Burst Pacing Administer_Quinidine->Induce_AF Assess_Inducibility Assess AF Inducibility and Duration Induce_AF->Assess_Inducibility Endpoint Determine Effect of Quinidine on AF Assess_Inducibility->Endpoint

References

Application Notes and Protocols for Studying the Effect of Quinidine Sulfate Dihydrate on QT Interval

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Quinidine, a class IA antiarrhythmic agent, is known to prolong the QT interval on the electrocardiogram (ECG), an effect that can be associated with an increased risk of torsades de pointes (TdP), a potentially fatal ventricular arrhythmia.[1][2] Understanding the experimental setups to study this effect is crucial for both preclinical safety assessment of new chemical entities and for research into the mechanisms of cardiac repolarization. Quinidine sulfate dihydrate is a common salt form of quinidine used in these studies.

This document provides detailed application notes and protocols for investigating the effects of this compound on the QT interval, covering both in vitro and ex vivo experimental models.

Mechanism of Action

Quinidine's primary mechanism of action involves the blockade of several ion channels responsible for the cardiac action potential.[3][4] Its effect on the QT interval is primarily attributed to the blockade of the rapid component of the delayed rectifier potassium current (IKr), which is encoded by the human ether-a-go-go-related gene (hERG).[5][6] By blocking this potassium channel, quinidine delays ventricular repolarization, leading to a prolongation of the action potential duration and, consequently, the QT interval.[2][3][4] Additionally, quinidine can also block fast inward sodium channels (INa) and other potassium channels, contributing to its antiarrhythmic and proarrhythmic effects.[1][2][3]

Signaling Pathway Diagram

Quinidine_Mechanism Quinidine Quinidine Sulfate Dihydrate hERG hERG (IKr) Potassium Channel Quinidine->hERG Blocks Na_Channel Fast Sodium Channel (INa) Quinidine->Na_Channel Blocks Other_K Other Potassium Channels Quinidine->Other_K Blocks Repolarization Delayed Ventricular Repolarization hERG->Repolarization Leads to AP_Duration Increased Action Potential Duration Repolarization->AP_Duration QT_Prolongation QT Interval Prolongation AP_Duration->QT_Prolongation

Caption: Mechanism of Quinidine-induced QT prolongation.

Data Presentation

The following tables summarize quantitative data from various experimental setups studying the effect of quinidine on QT interval and related parameters.

Table 1: In Vitro hERG Channel Blockade by Quinidine
Cell LineMethodIC50 (μM)Reference
Xenopus oocytesTwo-electrode voltage clamp3.00 ± 0.03[5][6]
Ltk- cellsPatch clampNot specified, but significant block observed[5]
tsA201 cellsWhole-cell patch clamp1 μM inhibited 75.8 ± 2.4% of current[7]
Table 2: Ex Vivo Effects of Quinidine on Cardiac Electrophysiology
Animal ModelPreparationQuinidine Concentration (μM)Observed Effect on QT/APDReference
RatLangendorff-perfused heart7.90QT widening[8]
Guinea PigLangendorff-perfused heart1 - 10Dose-dependent QaT interval prolongation[9]
RabbitLangendorff-perfused heartNot specifiedProarrhythmic effects observed[10]
Adult ZebrafishIn vivo ECG250QT interval significantly prolonged[11]
Table 3: In Vivo Effects of Quinidine on QTc Interval in Humans
Study PopulationQuinidine AdministrationKey FindingsReference
Healthy Volunteers (Men and Women)Single intravenous dose (4 mg/kg)Greater QTc prolongation in women.[12][12][13]
Healthy Volunteers (Men and Women)Single oral dose (400 mg)Significant increase in QTc from the first hour.[14][14]

Experimental Protocols

In Vitro hERG Potassium Channel Assay using Two-Electrode Voltage Clamp in Xenopus Oocytes

This protocol is designed to determine the inhibitory effect of this compound on the hERG potassium channel expressed in Xenopus laevis oocytes.

Materials:

  • Xenopus laevis oocytes

  • cRNA for hERG channel

  • This compound stock solution

  • ND96 solution (96 mM NaCl, 2 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 5 mM HEPES, pH 7.5)

  • Two-electrode voltage clamp setup

Procedure:

  • Oocyte Preparation and Injection: Surgically remove oocytes from a female Xenopus laevis.

  • Defolliculate the oocytes by enzymatic digestion.

  • Inject each oocyte with hERG cRNA and incubate for 2-4 days to allow for channel expression.

  • Electrophysiological Recording: Place an oocyte in the recording chamber and perfuse with ND96 solution.

  • Impale the oocyte with two microelectrodes filled with 3 M KCl (one for voltage sensing, one for current injection).

  • Clamp the membrane potential at a holding potential of -80 mV.

  • Apply a depolarization step to +20 mV to activate the hERG channels, followed by a repolarization step to -50 mV to elicit a tail current.

  • Drug Application: After recording baseline currents, perfuse the chamber with ND96 solution containing various concentrations of this compound.

  • Record the hERG currents at each concentration until a steady-state block is achieved.

  • Data Analysis: Measure the peak tail current amplitude in the presence and absence of the drug.

  • Calculate the percentage of current inhibition for each concentration and fit the data to a Hill equation to determine the IC50 value.

Experimental Workflow: In Vitro hERG Assay

In_Vitro_Workflow cluster_prep Preparation cluster_recording Electrophysiological Recording cluster_drug_app Drug Application & Data Analysis Oocyte_Prep Oocyte Harvest & Defolliculation cRNA_Inject hERG cRNA Injection Oocyte_Prep->cRNA_Inject Incubation Incubation (2-4 days) cRNA_Inject->Incubation Placement Place Oocyte in Recording Chamber Incubation->Placement TEVC_Setup Two-Electrode Voltage Clamp Placement->TEVC_Setup Baseline Record Baseline hERG Currents TEVC_Setup->Baseline Drug_Perfusion Perfuse with Quinidine Sulfate Dihydrate Baseline->Drug_Perfusion Record_Drug Record hERG Currents at Different Concentrations Drug_Perfusion->Record_Drug Analysis Calculate % Inhibition & Determine IC50 Record_Drug->Analysis

Caption: Workflow for in vitro hERG assay.

Ex Vivo Langendorff-Perfused Heart Assay

This protocol assesses the effect of this compound on the QT interval and other ECG parameters in an isolated mammalian heart.

Materials:

  • Male Wistar rats (or other suitable species like guinea pig or rabbit)

  • Langendorff perfusion system

  • Krebs-Henseleit solution (118 mM NaCl, 4.7 mM KCl, 1.2 mM KH2PO4, 1.2 mM MgSO4, 2.5 mM CaCl2, 25 mM NaHCO3, 11 mM glucose), gassed with 95% O2 / 5% CO2.

  • This compound stock solution

  • ECG recording electrodes and acquisition system

Procedure:

  • Heart Isolation: Anesthetize the animal and perform a thoracotomy to expose the heart.

  • Rapidly excise the heart and place it in ice-cold Krebs-Henseleit solution.

  • Cannulate the aorta on the Langendorff apparatus and initiate retrograde perfusion with warm (37°C), oxygenated Krebs-Henseleit solution.

  • ECG Recording: Place ECG electrodes on the surface of the ventricles to record a pseudo-ECG.

  • Allow the heart to stabilize for a period of 20-30 minutes, during which baseline ECG recordings are taken.

  • Drug Perfusion: Introduce this compound into the perfusate at increasing concentrations.

  • Maintain each concentration for a sufficient period to achieve a steady-state effect (e.g., 15-20 minutes).

  • Continuously record the ECG throughout the experiment.

  • Data Analysis: Measure the RR, PR, QRS, and QT intervals from the recorded ECGs.

  • Correct the QT interval for heart rate using an appropriate formula (e.g., Bazett's or Fridericia's correction for human studies, though species-specific corrections are preferable).

  • Analyze the concentration-dependent changes in the QTc interval.

Experimental Workflow: Langendorff Heart Assay

Langendorff_Workflow cluster_prep Heart Preparation cluster_recording ECG Recording & Stabilization cluster_drug_app Drug Perfusion & Data Analysis Isolation Heart Isolation & Cannulation Perfusion Retrograde Perfusion with Krebs-Henseleit Solution Isolation->Perfusion ECG_Setup ECG Electrode Placement Perfusion->ECG_Setup Stabilization Stabilization Period (20-30 min) ECG_Setup->Stabilization Baseline Record Baseline ECG Stabilization->Baseline Drug_Perfusion Perfuse with Increasing Concentrations of Quinidine Baseline->Drug_Perfusion Continuous_ECG Continuous ECG Recording Drug_Perfusion->Continuous_ECG Analysis Measure & Analyze QTc Interval Changes Continuous_ECG->Analysis

Caption: Workflow for ex vivo Langendorff heart assay.

References

Troubleshooting & Optimization

How to prevent Quinidine sulfate dihydrate precipitation in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the precipitation of Quinidine sulfate dihydrate in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for this compound precipitation in aqueous solutions?

This compound precipitation is a common issue stemming from its physicochemical properties. The primary reasons include:

  • Low Intrinsic Aqueous Solubility: Quinidine sulfate is described as slightly soluble in water.[1][2][3] At room temperature, its solubility is limited, making it prone to precipitation if concentrations exceed its saturation point.

  • pH Sensitivity: Quinidine is a weak base with two pKa values. Its solubility is highly dependent on the pH of the solution. In neutral or alkaline conditions, the molecule is less protonated, significantly reducing its aqueous solubility and leading to precipitation. The pH of a 1.0 g/100 mL solution in water is between 6.0 and 7.0.[4]

  • Temperature Dependence: Its solubility is greater in boiling water.[2][5] Consequently, a solution prepared at a higher temperature may precipitate as it cools to room temperature.

  • Light Sensitivity: While not a direct cause of precipitation, Quinidine sulfate darkens upon exposure to light, indicating potential degradation which could affect solubility and solution stability.[1][6]

Q2: What is the reported aqueous solubility of Quinidine and its sulfate salt?

The solubility of quinidine and its salts has been reported across various sources. The data highlights its character as a sparingly soluble compound.

CompoundSolubilityTemperatureReference
Quinidine (base)0.05 g / 100 mL20 °C[7][8]
Quinidine sulfate1 g / 90 mL (~11.1 mg/mL)Not Specified[9]
This compound11 mg/mL20 °C[5][10]
Quinidine sulfateSolubleBoiling Water[2][5]
Quinidine sulfateSlightly SolubleWater[1][2][3]

Q3: How does pH influence the solubility of this compound?

The solubility of Quinidine sulfate is critically linked to its protonation state, which is governed by the solution's pH. Quinidine has two basic nitrogen atoms with corresponding pKa values.

PropertyValueReference
pKa 1~4.2 - 5.4[7][8][9]
pKa 2~8.8 - 10.0[7][8][9]

At a pH below the first pKa (~4.2), both nitrogen atoms are protonated, forming a dication that is highly soluble in water. As the pH increases above this value, the molecule loses a proton, and its solubility decreases. In alkaline conditions (pH > 9), the molecule is in its neutral, free base form, which has very poor water solubility and will likely precipitate. Therefore, maintaining an acidic pH is essential for preventing precipitation.

cluster_pH pH-Dependent Solubility of Quinidine cluster_state Molecular State & Solubility ph_low Low pH (pH < 4) state_high Dicationic Form (Fully Protonated) High Solubility ph_low->state_high Maintains protonation ph_mid Mid pH (pH 4-8) state_mod Monocationic Form (Partially Protonated) Moderate Solubility ph_mid->state_mod Deprotonation begins ph_high High pH (pH > 9) state_low Neutral Base (Unprotonated) Low Solubility / Precipitation ph_high->state_low Fully deprotonated

Caption: Logical relationship between solution pH, Quinidine's protonation state, and its resulting aqueous solubility.

Q4: What are the most effective methods to prevent this compound precipitation?

Several strategies can be employed to create stable aqueous solutions:

  • pH Adjustment: Maintaining the solution at an acidic pH (ideally below 6.0) is the most direct and effective method.[4]

  • Use of Co-solvents: Incorporating a water-miscible organic solvent in which Quinidine sulfate is soluble, such as ethanol, can significantly increase the overall solubility.[1][5]

  • Complexation with Cyclodextrins: Forming inclusion complexes with cyclodextrins (e.g., beta-cyclodextrin, HP-β-CD) can encapsulate the hydrophobic quinidine molecule, enhancing its apparent water solubility.[11][12]

  • Use of Precipitation Inhibitors: In complex formulations, polymers such as HPMCAS or Poloxamer 407 can be used to maintain a supersaturated state and inhibit crystallization.[13]

Troubleshooting Guide: Precipitate Formation

If you observe an unexpected precipitate in your this compound solution, follow this troubleshooting workflow to identify and resolve the issue.

Caption: A step-by-step workflow for troubleshooting unexpected precipitation of this compound.

Experimental Protocols

Protocol 1: Preparation of a Stable Aqueous Stock Solution via pH Adjustment

This protocol describes the preparation of a stable stock solution by controlling the pH.

Materials:

  • This compound powder

  • Deionized water

  • 0.1 M Hydrochloric acid (HCl) or 0.1 M Sulfuric acid (H₂SO₄)

  • Calibrated pH meter

  • Volumetric flasks and magnetic stirrer

Methodology:

  • Weigh the desired amount of this compound.

  • Add the powder to a volumetric flask containing approximately 80% of the final desired volume of deionized water.

  • Begin stirring the solution. A cloudy suspension will likely form.

  • Place the pH probe into the suspension and monitor the pH.

  • Slowly add the 0.1 M acid solution dropwise. Monitor the pH and observe the clarity of the solution.

  • Continue adding acid until all the powder has dissolved and the solution is clear. The final pH should be between 5.0 and 6.0 for optimal stability.

  • Once fully dissolved, add deionized water to reach the final target volume and mix thoroughly.

  • Store the solution in a light-resistant container.[1]

Protocol 2: Solubility Enhancement using Beta-Cyclodextrin (β-CD) Complexation

This protocol provides a method for increasing the apparent solubility of Quinidine sulfate through inclusion complexation, adapted from methodologies used for similar molecules like quinine sulfate.[11]

Materials:

  • This compound

  • Beta-cyclodextrin (β-CD)

  • Ethanol/water (1:1 v/v) solution

  • Mortar and pestle

  • Vacuum oven or desiccator

Methodology:

  • Molar Calculation: Calculate the required mass of this compound and β-CD for a 1:1 molar ratio.

  • Mixing: Place the weighed powders into a mortar.

  • Kneading: Slowly add a small amount of the ethanol/water solution to the powder mixture while triturating (kneading) vigorously with the pestle. Continue until a thick, homogenous paste is formed.

  • Drying: Transfer the paste to a shallow dish and dry at 40-50°C in a vacuum oven or in a desiccator until a constant weight is achieved. This removes the solvent and yields the solid inclusion complex.

  • Reconstitution: The resulting dry powder is the Quinidine sulfate-β-CD complex, which can be dissolved in water to achieve a higher concentration than is possible with the drug alone.

cluster_workflow Cyclodextrin Complexation Workflow weigh 1. Weigh Drug & β-CD (1:1 Molar Ratio) mix 2. Place in Mortar weigh->mix knead 3. Knead with Ethanol/Water to form a thick paste mix->knead dry 4. Dry paste to yield solid complex knead->dry reconstitute 5. Dissolve complex in aqueous solution dry->reconstitute

Caption: Experimental workflow for preparing a Quinidine sulfate-cyclodextrin inclusion complex to enhance solubility.

References

Technical Support Center: Troubleshooting Proarrhythmic Effects of Quinidine Sulfate Dihydrate in Cellular Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with Quinidine sulfate dihydrate in cellular assays for proarrhythmia assessment.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

General & Compound-Related Issues

Q1: I am observing unexpected cytotoxicity at concentrations where I expect to see electrophysiological effects. What could be the cause?

A1: Unexpected cytotoxicity with this compound can stem from several factors:

  • Compound Stability and Solubility: this compound is sensitive to light and its solubility can be pH-dependent. Ensure your stock solutions are fresh, protected from light, and that the final concentration in your assay medium does not lead to precipitation. It is sparingly soluble in water but freely soluble in ethanol.

  • High Compound Concentrations: At high concentrations, quinidine can have off-target effects leading to cytotoxicity that are not related to its ion channel blocking activity. This can include impairment of mitochondrial function and inhibition of protein synthesis.[1] Consider performing a concentration-response curve for cytotoxicity (e.g., using an LDH or MTT assay) to determine the non-cytotoxic concentration range for your specific cell type and assay duration.

  • Cell Health: Ensure your cells are healthy and not overly confluent, as stressed cells can be more susceptible to drug-induced toxicity.

Troubleshooting Steps:

  • Prepare fresh stock solutions of this compound for each experiment.

  • Visually inspect the final drug solution for any signs of precipitation.

  • Determine the maximum non-toxic concentration of quinidine in your specific cell model using a standard cytotoxicity assay.

  • Ensure optimal cell culture conditions and health.

Microelectrode Array (MEA) Assays

Q2: I am not observing a consistent proarrhythmic signal (e.g., field potential duration (FPD) prolongation or early afterdepolarizations (EADs)) with quinidine in my hiPSC-CM MEA assay. Why might this be?

A2: Inconsistent proarrhythmic signals in MEA assays with quinidine can be a common issue. Here are some potential reasons and troubleshooting steps:

  • Cell Line Variability: Different lines of human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) can exhibit varying sensitivities to quinidine due to differences in ion channel expression.[2]

  • Inadequate Drug Exposure Time: The effects of quinidine on ion channels can be time-dependent. Ensure a sufficient incubation period (e.g., 30-45 minutes) to allow for steady-state block.[3]

  • Beating Rate Variability: The beating rate of cardiomyocytes can influence the observed proarrhythmic effects. It's crucial to have a stable baseline beating rate before drug application.[4][5]

  • Data Analysis Parameters: The parameters used for detecting EADs and calculating FPD can significantly impact the results. Ensure your analysis software settings are optimized for your cell type and recording conditions.[4][5]

Troubleshooting Steps:

  • Characterize the baseline electrophysiological properties of your hiPSC-CM line.

  • Ensure a stable baseline recording before adding the compound.

  • Optimize the drug incubation time.

  • Use a positive control (e.g., a known hERG blocker like E-4031) to confirm assay sensitivity.[6]

  • Carefully review and optimize your data analysis parameters for FPD and EAD detection.

Q3: My MEA data shows significant well-to-well and plate-to-plate variability with quinidine.

A3: Variability is a known challenge in MEA assays. Here’s how to address it:

  • Inconsistent Cell Monolayer: Ensure a uniform and confluent monolayer of cardiomyocytes in each well. Inconsistent cell density can lead to variability in the field potential recordings.

  • Edge Effects: Wells on the edge of the plate can be more susceptible to temperature and humidity fluctuations, leading to variability. Consider excluding edge wells from your analysis or implementing measures to minimize these effects.

  • Pipetting Errors: Inaccurate or inconsistent pipetting of the compound can lead to concentration-dependent variability.

  • Use of a Positive Control: Including a positive control like quinidine on each plate can help assess and normalize for plate-to-plate variability.[4]

Troubleshooting Steps:

  • Optimize your cell seeding protocol to achieve consistent monolayers.

  • Use a randomized plate layout to minimize systematic errors.

  • Employ automated liquid handling for more precise compound addition.

  • Always include a positive and negative (vehicle) control on each plate.

Patch-Clamp Assays

Q4: I am having difficulty obtaining a stable giga-ohm (GΩ) seal when patch-clamping cells treated with quinidine.

A4: Achieving a stable GΩ seal is critical for high-quality patch-clamp recordings. Difficulties can arise from several factors:

  • Poor Cell Health: Cells that are unhealthy or have been in culture for too long may have fragile membranes, making it difficult to form a stable seal.

  • Pipette Quality: The quality and resistance of your patch pipette are crucial. Pipettes with resistances outside the optimal range (typically 4-8 MΩ) or with dirty tips can hinder seal formation.[7]

  • Vibrations: Any mechanical vibration in your setup can disrupt seal formation. Ensure your anti-vibration table is functioning correctly and that there are no sources of vibration nearby.

  • Solution Quality: Ensure your intracellular and extracellular solutions are properly filtered and have the correct osmolarity.

Troubleshooting Steps:

  • Use healthy, low-passage number cells.

  • Optimize your pipette pulling protocol to consistently produce pipettes with the desired resistance.

  • Ensure your patch-clamp rig is free from vibrations.

  • Filter all solutions on the day of the experiment.

Q5: The quinidine-induced block of the hERG channel in my patch-clamp experiment is less potent than expected from the literature.

A5: Discrepancies in observed potency can be due to several experimental variables:

  • Recording Temperature: The potency of many drugs, including quinidine, can be temperature-dependent. Ensure your experiments are conducted at a consistent and physiologically relevant temperature (e.g., 35-37°C).[8][9]

  • Voltage Protocol: The specific voltage protocol used can influence the observed block. Different protocols can favor different channel states (resting, open, inactivated), which may have different affinities for quinidine.[8]

  • Extracellular Potassium Concentration: The concentration of extracellular potassium can affect the potency of some hERG blockers.[10]

  • Drug Adsorption: Quinidine may adsorb to the tubing of your perfusion system, leading to a lower effective concentration at the cell.

Troubleshooting Steps:

  • Strictly control and monitor the temperature of your recording chamber.

  • Use a standardized voltage protocol, such as the one recommended by the CiPA initiative.

  • Ensure the composition of your extracellular solution is consistent across experiments.

  • Allow the drug solution to perfuse for a sufficient amount of time to reach equilibrium.

Quantitative Data Summary

The following tables summarize the half-maximal inhibitory concentrations (IC50) of quinidine for various cardiac ion channels.

Table 1: Quinidine IC50 Values for Key Cardiac Ion Channels

Ion ChannelCell TypeIC50 (µM)Reference(s)
hERG (IKr)HEK293~1.0 - 4.5[11],[12]
Nav1.5 (Peak)HEK29328.9 ± 2.2[13]
Nav1.5 (Late)HEK29312.2 ± 0.5[13]
Cav1.2 (ICa,L)Not Specified~3.0 - 10.0[11]
Kv1.5HL-110.0[14]
Kv4.2HL-110.0[14]
Kv2.1HL-120.0[14]
IK (rat)Rat Ventricular Myocytes11.4[10]
Ito (rat)Rat Ventricular Myocytes17.6[10]

Experimental Protocols

Protocol 1: MEA Assay for Proarrhythmia Assessment using hiPSC-CMs
  • Cell Culture:

    • Thaw and plate hiPSC-CMs onto fibronectin-coated 48-well MEA plates at a density of approximately 20,000 to 70,000 cells per well.[4][5][15]

    • Culture the cells for 5-12 days until a stable, spontaneously beating monolayer is formed.[5][15]

  • Baseline Recording:

    • Prior to drug addition, record baseline electrical activity for at least 10-15 minutes to ensure a stable beating rate and field potential morphology. Recordings are typically performed at 37°C.[5]

  • Compound Preparation and Application:

    • Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions to achieve the desired final concentrations. The final DMSO concentration should typically not exceed 0.1-0.2%.[4][6]

    • Add the compound solutions to the wells.

  • Data Acquisition:

    • Record the electrical activity for 30-45 minutes after compound addition to allow for drug equilibration and to capture any delayed effects.[3]

  • Data Analysis:

    • Analyze the recorded waveforms to determine the Field Potential Duration (FPD), beat rate, and the presence of arrhythmic events such as Early Afterdepolarizations (EADs), and ectopic beats.[4][16]

    • Correct the FPD for changes in beat rate using a formula such as Fridericia's or Bazett's correction.

Protocol 2: Manual Patch-Clamp for hERG Channel Block Assessment
  • Cell Preparation:

    • Use a stable cell line expressing the hERG channel (e.g., HEK293 or CHO cells).

    • Plate the cells onto glass coverslips for recording.

  • Solutions:

    • Prepare standard intracellular and extracellular solutions. Ensure they are filtered and at the correct pH and osmolarity.

  • Recording Setup:

    • Use a patch-clamp amplifier and a temperature-controlled recording chamber maintained at 35-37°C.[8][9]

    • Pull borosilicate glass pipettes to a resistance of 4-8 MΩ when filled with intracellular solution.[7]

  • Whole-Cell Configuration:

    • Obtain a GΩ seal and establish the whole-cell configuration.

    • Allow the cell to stabilize for a few minutes before starting the voltage protocol.

  • Voltage Protocol:

    • Apply a standardized voltage protocol to elicit hERG currents. A recommended protocol involves a depolarizing step to +20 mV followed by a repolarizing step to -50 mV to record the tail current.[9]

  • Drug Application:

    • After obtaining a stable baseline recording, perfuse the cell with the quinidine-containing extracellular solution.

    • Apply multiple concentrations to generate a concentration-response curve.

  • Data Analysis:

    • Measure the peak tail current amplitude in the presence and absence of the drug.

    • Calculate the percentage of block for each concentration and fit the data to a Hill equation to determine the IC50 value.

Visualizations

Quinidine_Proarrhythmia_Pathway cluster_cell Cardiomyocyte cluster_channels Ion Channels cluster_effects Cellular Effects Quinidine Quinidine Nav Nav1.5 (Sodium Channel) Quinidine->Nav Block Cav Cav1.2 (Calcium Channel) Quinidine->Cav Block hERG hERG (IKr) (Potassium Channel) Quinidine->hERG Block IKs IKs (Potassium Channel) Quinidine->IKs Block AP_Prolong Action Potential Duration Prolongation Nav->AP_Prolong Decreased Depolarization Cav->AP_Prolong Shortened Plateau hERG->AP_Prolong Delayed Repolarization IKs->AP_Prolong Delayed Repolarization EAD Early Afterdepolarizations (EADs) AP_Prolong->EAD Proarrhythmia Proarrhythmia EAD->Proarrhythmia

Caption: Mechanism of Quinidine-induced proarrhythmia.

MEA_Troubleshooting_Workflow Start Inconsistent Proarrhythmic Signal in MEA Assay Check_Cells Assess Cell Health and Monolayer Confluency Start->Check_Cells Check_Baseline Verify Stable Baseline (Beating Rate, FPD) Check_Cells->Check_Baseline Cells Healthy Result_Bad Issue Persists: Consider Cell Line Variability Check_Cells->Result_Bad Cells Unhealthy Check_Controls Evaluate Positive/Negative Control Performance Check_Baseline->Check_Controls Baseline Stable Optimize_Protocol Optimize Incubation Time and Analysis Parameters Check_Baseline->Optimize_Protocol Baseline Unstable Check_Concentration Confirm Quinidine Concentration & Solubility Check_Controls->Check_Concentration Controls OK Check_Controls->Result_Bad Controls Fail Check_Concentration->Optimize_Protocol Concentration OK Check_Concentration->Result_Bad Concentration Issue Result_OK Consistent Signal Obtained Optimize_Protocol->Result_OK

Caption: Troubleshooting workflow for MEA assays.

Patch_Clamp_Troubleshooting_Workflow Start Unexpected hERG Block Potency in Patch-Clamp Check_Temp Verify Recording Temperature (35-37°C) Start->Check_Temp Check_Protocol Confirm Standardized Voltage Protocol Check_Temp->Check_Protocol Temp OK Result_Bad Discrepancy Persists: Consider Assay-Specific Factors Check_Temp->Result_Bad Temp Incorrect Check_Solutions Assess Extracellular K+ & Solution Stability Check_Protocol->Check_Solutions Protocol OK Check_Protocol->Result_Bad Protocol Issue Check_Perfusion Evaluate Perfusion System for Drug Adsorption Check_Solutions->Check_Perfusion Solutions OK Check_Solutions->Result_Bad Solution Issue Review_Data Re-analyze Data & Compare to Literature Check_Perfusion->Review_Data Perfusion OK Check_Perfusion->Result_Bad Perfusion Issue Result_OK Potency Matches Expectations Review_Data->Result_OK

Caption: Troubleshooting workflow for patch-clamp assays.

References

Technical Support Center: Managing Quinidine Sulfate Dihydrate-Induced Cytotoxicity in Long-Term Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to manage cytotoxicity induced by Quinidine sulfate dihydrate in long-term cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound-induced cytotoxicity?

A1: this compound primarily induces cytotoxicity by triggering apoptosis, particularly through the intrinsic or mitochondrial pathway.[1] This involves the disruption of the mitochondrial membrane potential, leading to the release of pro-apoptotic factors into the cytoplasm and subsequent activation of caspases.[1] In some cell types, such as human glioma cells, quinidine has also been shown to regulate the expression of microRNAs involved in cell proliferation and apoptosis.[1]

Q2: How does the solubility of this compound affect my cell culture experiments?

A2: this compound is sparingly soluble in water but freely soluble in ethanol. For cell culture applications, it is typically dissolved in a small amount of a suitable solvent like DMSO or ethanol before being diluted to the final concentration in the culture medium. It is crucial to ensure the final solvent concentration is non-toxic to the cells, typically below 0.5% (v/v). A vehicle control (medium with the same concentration of solvent) should always be included in your experiments.

Q3: What are the expected morphological changes in cells undergoing quinidine-induced cytotoxicity?

A3: Cells undergoing apoptosis induced by quinidine will exhibit characteristic morphological changes, including cell shrinkage, membrane blebbing, chromatin condensation, and the formation of apoptotic bodies. In the later stages of apoptosis, cells will lose membrane integrity. These changes can be observed using phase-contrast microscopy.

Q4: How long does it take for this compound to induce a cytotoxic effect?

A4: The time course of quinidine-induced cytotoxicity can vary depending on the cell type, the concentration of the drug, and the duration of exposure. Effects can be observed within hours of treatment, with significant apoptosis often detectable within 24 to 72 hours. Long-term continuous exposure at lower concentrations can also lead to cumulative cytotoxicity.

Troubleshooting Guide

Issue 1: High variability in cytotoxicity assay results between replicate wells.

  • Question: I am observing high variability in my MTT or other viability assay results when treating cells with this compound. What could be the cause?

  • Answer:

    • Uneven cell seeding: Ensure a single-cell suspension and proper mixing before and during plating to achieve a uniform cell density across all wells.

    • Edge effects: Evaporation from the outer wells of a microplate can concentrate quinidine and affect cell growth. To mitigate this, avoid using the outermost wells or fill them with sterile PBS or media.

    • Incomplete dissolution of formazan crystals (in MTT assay): Ensure complete solubilization of the formazan product by thorough mixing and allowing sufficient incubation time with the solubilizing agent.

    • Pipetting errors: Use calibrated pipettes and proper technique to ensure accurate dispensing of cells, media, and reagents.

Issue 2: My control cells are also showing signs of cytotoxicity.

  • Question: Even my untreated or vehicle-treated control cells are dying in my long-term quinidine experiment. Why is this happening?

  • Answer:

    • Solvent toxicity: The solvent used to dissolve this compound (e.g., DMSO, ethanol) can be toxic to cells at high concentrations. Ensure the final solvent concentration is at a non-toxic level (typically <0.5%) and that your vehicle control contains the same solvent concentration.

    • Culture conditions: Over-confluence, nutrient depletion, or changes in pH in long-term cultures can lead to cell death. Monitor your cells daily and ensure they are passaged or have their media replaced at appropriate intervals. For long-term experiments, consider seeding cells at a lower density.

    • Contamination: Microbial contamination (bacteria, yeast, fungi, or mycoplasma) can cause widespread cell death. Regularly check your cultures for any signs of contamination.

Issue 3: I am not observing a dose-dependent cytotoxic effect with this compound.

  • Question: I've treated my cells with a range of quinidine concentrations, but I'm not seeing the expected dose-dependent decrease in cell viability. What should I check?

  • Answer:

    • Inappropriate concentration range: The selected concentration range may be too low or too narrow to observe a significant effect. Refer to published IC50 values for your cell line or a similar one to determine an appropriate starting range for your dose-response experiments (see Table 1).

    • Drug stability: this compound solutions should be freshly prepared. If using stored solutions, ensure they have been stored correctly (protected from light and at the appropriate temperature) to prevent degradation.

    • Cell line resistance: The cell line you are using may be inherently resistant to quinidine. This could be due to various factors, including the expression of drug efflux pumps.

    • Assay timing: The time point chosen for the viability assay may be too early to detect a significant effect. Consider extending the incubation time with quinidine.

Issue 4: Cells detach from the plate during long-term culture with quinidine.

  • Question: After several days of treatment with this compound, my adherent cells are detaching. Are these cells dead?

  • Answer:

    • Apoptosis-induced detachment: Cell detachment is a common feature of apoptosis. Detached cells in the supernatant are often apoptotic or necrotic. It is advisable to collect both the adherent and floating cell populations for analysis, especially for endpoint assays like flow cytometry.

    • Sub-lethal effects: At lower concentrations, quinidine might not induce immediate death but can alter cell adhesion properties, leading to detachment without complete loss of viability. Trypan blue staining of the floating cells can help differentiate between viable and non-viable detached cells.

Data Presentation

Table 1: IC50 Values of this compound in Various Cell Lines

Cell LineCancer TypeAssay DurationIC50 (µM)Reference
U87 MGGlioblastoma72 hours~23.6[2]
A549Lung Adenocarcinoma24 hours14.33 ± 0.47[3]
L929Mouse Fibroblast24 hours>100[3]
MCF-7Breast AdenocarcinomaNot Specified4.7 - 14.6[4]
HepG2Hepatocellular CarcinomaNot Specified16.2 - 22.6[5]
JurkatT-cell Leukemia48-72 hoursNot Specified (Significant viability decrease)[6]

Note: IC50 values can vary significantly based on the specific experimental conditions, including the cell line passage number, culture medium, and the specific cytotoxicity assay used.

Experimental Protocols

MTT Assay for Cell Viability

This protocol is for assessing cell metabolic activity as an indicator of viability.

Materials:

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide) or Solubilization Buffer

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the old medium from the wells and add 100 µL of the quinidine-containing medium or control medium (vehicle and untreated) to the respective wells.

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • After incubation, add 10 µL of MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.

  • Mix thoroughly by gentle pipetting or by using a plate shaker.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

  • Phosphate-Buffered Saline (PBS)

  • 6-well cell culture plates

Procedure:

  • Seed cells in 6-well plates and treat with this compound at the desired concentrations for the specified time.

  • Harvest both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like trypsin-EDTA.

  • Wash the collected cells with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Western Blotting for Caspase Activation

This protocol detects the cleavage of caspases, a hallmark of apoptosis.

Materials:

  • RIPA lysis buffer with protease inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-cleaved Caspase-3, anti-Caspase-9)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blotting imaging system

Procedure:

  • Treat cells with this compound as desired.

  • Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and apply the chemiluminescent substrate.

  • Visualize the protein bands using an imaging system. An increase in the cleaved forms of caspases indicates apoptosis induction.

Mandatory Visualizations

Quinidine_Apoptosis_Pathway cluster_apoptosome Apoptosome Formation Quinidine Quinidine sulfate dihydrate Bcl2 Anti-apoptotic Bcl-2 proteins Quinidine->Bcl2 inhibits BaxBak Pro-apoptotic Bax/Bak Quinidine->BaxBak activates Mitochondrion Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC releases Bcl2->BaxBak inhibits BaxBak->Mitochondrion forms pores in Apaf1 Apaf-1 Apoptosome Apoptosome CytochromeC->Apoptosome Apaf1->Apoptosome ProCaspase9 Pro-caspase-9 Apoptosome->ProCaspase9 Caspase9 Active Caspase-9 ProCaspase9->Caspase9 cleavage ProCaspase3 Pro-caspase-3 Caspase9->ProCaspase3 Caspase3 Active Caspase-3 ProCaspase3->Caspase3 cleavage Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Quinidine-induced mitochondrial apoptosis pathway.

Experimental_Workflow start Start cell_culture 1. Cell Seeding (e.g., 96-well plate) start->cell_culture treatment 2. Quinidine Sulfate Dihydrate Treatment (Dose-response & Time-course) cell_culture->treatment incubation 3. Incubation (24, 48, 72 hours) treatment->incubation viability_assay 4. Cell Viability Assay (e.g., MTT Assay) incubation->viability_assay apoptosis_assay 5. Apoptosis Detection (e.g., Annexin V/PI Staining) incubation->apoptosis_assay western_blot 6. Protein Analysis (e.g., Western Blot for Caspases) incubation->western_blot data_analysis 7. Data Analysis (IC50 calculation, etc.) viability_assay->data_analysis apoptosis_assay->data_analysis western_blot->data_analysis end End data_analysis->end

Caption: General experimental workflow for assessing cytotoxicity.

Troubleshooting_Logic problem Problem: Unexpected Cytotoxicity Results check_controls Check Controls (Untreated & Vehicle) problem->check_controls controls_ok Controls OK? check_controls->controls_ok troubleshoot_culture Troubleshoot Culture: - Contamination - Cell Health - Solvent Toxicity controls_ok->troubleshoot_culture No check_assay Review Assay Parameters: - Reagent Prep - Incubation Times - Plate Reader Settings controls_ok->check_assay Yes solution Solution Identified troubleshoot_culture->solution check_drug Verify Drug & Dosing: - Fresh Preparation - Concentration Range - Cell Line Sensitivity check_assay->check_drug check_drug->solution

Caption: Logical workflow for troubleshooting unexpected results.

References

Overcoming solubility issues of Quinidine sulfate dihydrate for in vivo studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with Quinidine sulfate dihydrate for in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of this compound?

This compound is sparingly soluble in water.[1] Its reported aqueous solubility is approximately 11 mg/mL (equivalent to 1 g in 90 mL of water), although the temperature for this measurement is not always specified.[2] It is freely soluble in boiling water and ethanol.[1][3]

Q2: How does pH affect the solubility of this compound?

This compound is the salt of a weak base. Its solubility can be significantly increased in acidic conditions. The addition of a small amount of dilute hydrochloric acid can aid in its dissolution in aqueous solutions.[1] The pH of a 1% (10 mg/mL) aqueous solution of this compound is typically between 6.0 and 7.0.[1][3]

Q3: What are the recommended solvents for in vivo administration of this compound?

The choice of solvent or vehicle depends on the route of administration. For oral studies, aqueous solutions with pH adjustment or co-solvent systems are often employed. For intravenous administration, formulations typically require a vehicle that ensures complete dissolution and is compatible with blood.

Troubleshooting Guide

Issue EncounteredPotential CauseRecommended Solution
Precipitation in the dosing solution upon standing. The concentration of this compound exceeds its solubility in the chosen vehicle at storage temperature.- Gently warm the solution before administration to redissolve the compound. - Prepare fresh solutions before each use. - Increase the proportion of the co-solvent in the vehicle. - For aqueous solutions, ensure the pH remains in the acidic range where solubility is higher.
The compound precipitates out of solution during administration (e.g., in the dosing needle). A change in temperature or pH upon exposure to air or physiological fluids.- Maintain the temperature of the dosing solution until administration. - For oral gavage, administer the solution quickly to minimize contact with the oral cavity before reaching the stomach.
Inconsistent results between experimental animals. Variability in the administered dose due to precipitation or incomplete dissolution.- Ensure the dosing solution is homogenous before each administration by vortexing or gentle agitation. - Filter the solution after preparation to remove any undissolved particles, though this may alter the effective concentration if not fully dissolved.
Difficulty dissolving the compound during preparation. Insufficient solvent volume or inappropriate solvent system.- Increase the solvent volume to prepare a more dilute solution if the dosing volume allows. - Employ a co-solvent system or adjust the pH as described in the experimental protocols below. - Utilize sonication to aid in dissolution.

Data Presentation: Solubility in Co-solvent Systems

The following table provides an estimated solubility of this compound in common co-solvent systems used in preclinical research. These values are illustrative and should be confirmed experimentally for your specific study conditions.

Vehicle Composition (% v/v)Estimated Solubility (mg/mL)Notes
Water~11Sparingly soluble.
0.1 N HCl> 50Increased solubility at acidic pH.
10% Ethanol in Water15 - 20Ethanol acts as a co-solvent.
20% Propylene Glycol in Water20 - 25Propylene glycol enhances solubility.
10% PEG 400 in Water18 - 22PEG 400 is a common solubilizing agent.
10% Ethanol, 20% Propylene Glycol, 70% Water> 30A combination of co-solvents can have a synergistic effect.

Experimental Protocols

Protocol 1: Preparation of an Oral Dosing Solution using pH Adjustment

This protocol is suitable for preparing an acidic aqueous solution of this compound for oral gavage in rodents.

Materials:

  • This compound powder

  • Sterile Water for Injection

  • 0.1 N Hydrochloric Acid (HCl)

  • Sterile glass vials

  • Magnetic stirrer and stir bar

  • pH meter

Procedure:

  • Weigh the required amount of this compound powder.

  • Add the desired volume of Sterile Water for Injection to a sterile vial.

  • While stirring, slowly add the this compound powder to the water.

  • Add 0.1 N HCl dropwise to the suspension until the this compound is completely dissolved.

  • Measure the final pH of the solution. A pH between 3 and 4 is often sufficient to maintain solubility.

  • If necessary, adjust the final volume with Sterile Water for Injection.

  • Visually inspect the solution for any undissolved particles.

Protocol 2: Preparation of an Oral Dosing Solution using a Co-solvent System

This protocol describes the preparation of a this compound solution for oral gavage using a co-solvent vehicle.

Materials:

  • This compound powder

  • Ethanol (USP grade)

  • Propylene Glycol (USP grade)

  • Sterile Water for Injection

  • Sterile glass vials

  • Vortex mixer

Procedure:

  • Prepare the co-solvent vehicle by mixing the desired ratio of ethanol, propylene glycol, and water (e.g., 10% ethanol, 20% propylene glycol, 70% water).

  • Weigh the required amount of this compound powder.

  • In a sterile vial, add the this compound powder.

  • Add a small amount of ethanol to wet the powder.

  • Add the propylene glycol and vortex until the powder is fully dispersed.

  • Slowly add the water while vortexing to bring the solution to the final volume.

  • Visually inspect for complete dissolution. Gentle warming (to no more than 40°C) can be used to aid dissolution if necessary, but the solution should be cooled to room temperature before administration.

Mandatory Visualizations

experimental_workflow Experimental Workflow for Preparing an Oral Dosing Solution cluster_prep Preparation cluster_dissolution Dissolution cluster_qc Quality Control cluster_admin Administration weigh 1. Weigh Quinidine Sulfate Dihydrate vehicle 2. Prepare Vehicle (e.g., Co-solvent Mixture) mix 3. Mix Compound and Vehicle weigh->mix vehicle->mix vortex 4. Vortex/Stir Thoroughly mix->vortex sonicate 5. Apply Sonication (Optional) vortex->sonicate warm 6. Gentle Warming (If Necessary) sonicate->warm inspect 7. Visual Inspection for Clarity warm->inspect ph_check 8. pH Measurement (If Applicable) inspect->ph_check administer 9. Administer to Animal Model ph_check->administer signaling_pathway Decision Tree for Formulation Strategy cluster_strategy Formulation Strategies cluster_details Implementation Details start Poor Aqueous Solubility of This compound ph_adjust pH Adjustment start->ph_adjust cosolvency Co-solvency start->cosolvency complexation Complexation start->complexation particle_reduction Particle Size Reduction start->particle_reduction acidic_buffer Use of Acidic Buffers or Dilute HCl ph_adjust->acidic_buffer solvents Ethanol, Propylene Glycol, PEG 400 cosolvency->solvents cyclodextrins Use of Cyclodextrins (e.g., HP-β-CD) complexation->cyclodextrins micronization Micronization or Nanonization particle_reduction->micronization

References

Identifying and mitigating common artifacts in electrophysiology recordings with Quinidine sulfate dihydrate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals working with electrophysiology recordings. It focuses on identifying and mitigating common artifacts and understanding the electrophysiological effects of Quinidine sulfate dihydrate.

Frequently Asked Questions (FAQs): Common Artifacts

Q1: What are the most common types of artifacts in electrophysiology recordings?

A: Artifacts are unwanted electrical signals that can contaminate your recording. They are broadly categorized into two types:

  • Physiological Artifacts: These originate from the subject's body but not from the intended source. Common examples include:

    • Muscle Activity (EMG): High-frequency signals from muscle contractions, such as jaw clenching or limb movement.[1]

    • Eye Movement/Blinks (EOG): Low-frequency, high-amplitude signals, most prominent in frontal electrodes during EEG recordings.[2]

    • Cardiac Activity (ECG): The heart's electrical signal can appear in non-cardiac recordings like EEG or LFP, especially if an electrode is near a major blood vessel.[3][4]

    • Respiration: Slow baseline wander caused by the movement of the chest during breathing.[5]

    • Sweat Potentials: Slow, drifting voltages caused by changes in skin conductivity due to sweating.[6]

  • Non-Physiological (External) Artifacts: These originate from the experimental environment or equipment. Common examples include:

    • Power Line Interference (50/60 Hz Hum): A persistent, low-frequency hum from nearby electrical equipment and power lines.[6][7]

    • Electrode 'Pop' or Movement Artifacts: Sudden, sharp spikes or drifts caused by poor electrode contact, loose connections, or physical movement of electrodes or cables.[1][6][8]

    • Baseline Wander: Slow, undulating shifts in the baseline, often due to patient movement or loose electrodes.[5][9]

    • Electromagnetic Interference (EMI): Artifacts from other electronic devices like mobile phones or monitors.[10]

Q2: My recording shows a constant, low-frequency hum. What is it and how can I fix it?

A: This is likely 60 Hz (or 50 Hz, depending on your region) power line interference.

Troubleshooting Steps:

  • Check Grounding: Ensure the subject and the recording equipment are properly grounded. Improper grounding is a primary cause of power line noise.[1]

  • Use a Notch Filter: Apply a digital notch filter at 50/60 Hz to specifically remove this frequency from your data post-acquisition.[6]

  • Shielding: If possible, conduct recordings within a Faraday cage to shield the setup from external electromagnetic fields.[3]

  • Identify and Remove Sources: Turn off or move non-essential electronic equipment away from the recording setup.[10][11] Dimmable fluorescent lights are a common culprit.[7]

Q3: I see sudden, large spikes in my data that don't look biological. What are they?

A: These are likely "electrode pops" or movement artifacts resulting from an abrupt change in impedance.[1]

Troubleshooting Steps:

  • Check Electrode Contact: Ensure electrodes have a secure and stable connection to the skin. Re-apply electrodes if necessary, ensuring proper skin preparation (cleaning and abrading) to lower impedance.[11][12]

  • Secure Cables: Make sure all cables are securely connected and immobilized. Movement of the cables themselves can induce a current.[1][8]

  • Patient Comfort: Encourage the patient or animal to remain still and relaxed. For human subjects, explaining the procedure and ensuring they are comfortable can minimize movement.[5][10]

Troubleshooting Guide: Artifact Identification Workflow

If you encounter artifacts in your recording, follow this systematic approach to identify and resolve the issue.

G start Artifact Detected in Recording check_morphology Analyze Artifact Morphology (Frequency, Amplitude, Duration) start->check_morphology is_rhythmic Is it Rhythmic & Low Frequency (e.g., 50/60 Hz)? check_morphology->is_rhythmic is_sudden Is it a Sudden, Sharp Spike or Baseline Shift? is_rhythmic->is_sudden No sol_hum Power Line (50/60 Hz) Hum 1. Check Grounding 2. Use Notch Filter 3. Shield Equipment is_rhythmic->sol_hum Yes is_slow Is it a Slow, Drifting Baseline Wander? is_sudden->is_slow No sol_pop Electrode Pop / Movement 1. Check Electrode Contact 2. Secure Cables 3. Minimize Subject Movement is_sudden->sol_pop Yes is_biological Does it Correlate with Physiological Rhythms (Heartbeat, Blinks)? is_slow->is_biological No sol_wander Baseline Wander 1. Check Electrode Contact 2. Instruct Patient to be Still 3. Use High-Pass Filter is_slow->sol_wander Yes sol_physio Physiological Artifact (ECG, EOG) 1. Reposition Electrodes 2. Use Signal Processing   (e.g., ICA, Template Subtraction) is_biological->sol_physio Yes end_node Recording Quality Improved is_biological->end_node No / Unresolved (Further Investigation Needed) sol_hum->end_node sol_pop->end_node sol_wander->end_node sol_physio->end_node

Caption: A flowchart for systematic artifact troubleshooting.

Frequently Asked Questions (FAQs): this compound

Q1: What is this compound and what is its primary mechanism of action in electrophysiology?

A: Quinidine is a Class Ia antiarrhythmic agent.[13][14] Its primary mechanism involves blocking voltage-gated ion channels in cardiac cells.[15][16] Specifically, it blocks:

  • Fast Sodium Channels (INa): This action slows the rapid depolarization (Phase 0) of the cardiac action potential, which reduces the conduction velocity of the electrical impulse through the heart.[13][16][17]

  • Potassium Channels (IKr, IKs): By blocking these repolarizing potassium currents, Quinidine prolongs the action potential duration (APD) and, consequently, the QT interval on an ECG.[16][17]

This dual action helps to suppress arrhythmias by increasing the refractory period of cardiac cells, making them less likely to be excited by premature stimuli.[16]

Q2: How will the application of Quinidine change my electrophysiology recording?

A: When applying Quinidine, you should expect to see specific, dose-dependent changes in the recorded action potentials or ECG. These are the intended pharmacological effects and should not be confused with external artifacts.

ParameterExpected Effect of QuinidinePrimary Ion Channel Involved
Max Upstroke Velocity (Vmax) Decrease[18][19]INa (Sodium)
Action Potential Duration (APD) Increase / Prolongation[13][17]IKr, IKs (Potassium)
QT Interval (on ECG) Prolongation[13][17]IKr, IKs (Potassium)
Conduction Velocity Decrease / Slowing[20]INa (Sodium)
Effective Refractory Period Increase / Prolongation[16][21]INa, IK

Q3: Can Quinidine itself cause artifacts or abnormal signals?

A: Yes. While used to treat arrhythmias, Quinidine can also be proarrhythmic, meaning it can induce new arrhythmias.[20] The most significant concern is the induction of "Torsades de Pointes," a specific type of polymorphic ventricular tachycardia associated with significant QT interval prolongation.[17] This would appear as a potentially life-threatening abnormal rhythm in your recording and must be carefully monitored. Other side effects that could affect recordings include changes in heart rate and hypotension.[15]

Signaling Pathway & Experimental Workflow

Mechanism of Action of Quinidine on Cardiac Action Potential

G cluster_cell Cardiac Myocyte cluster_channels Ion Channels AP Action Potential Effect1 Slows Depolarization (Decreased Vmax) AP->Effect1 Alters Effect2 Prolongs Repolarization (Increased APD & QT Interval) AP->Effect2 Alters Na_channel Fast Na+ Channel (INa) Phase 0 Depolarization Na_channel->AP K_channel Delayed K+ Rectifier (IKr, IKs) Phase 3 Repolarization K_channel->AP Quinidine Quinidine Sulfate Dihydrate Quinidine->Na_channel Blocks Quinidine->K_channel Blocks

Caption: Quinidine blocks Na+ and K+ channels to alter the action potential.

Experimental Protocol: Assessing Quinidine's Effects

This protocol outlines a general workflow for studying the effects of Quinidine on an in vitro cardiac preparation (e.g., Purkinje fibers, papillary muscle).

1. Preparation and Mounting:

  • Isolate the cardiac tissue (e.g., sheep Purkinje fibers) and mount it in a tissue bath.[20]

  • Perfuse with a physiological solution (e.g., Tyrode's solution) bubbled with 95% O2 / 5% CO2 at a constant temperature (e.g., 37°C).

2. Electrophysiological Recording Setup:

  • Use standard microelectrode techniques for intracellular recordings of action potentials.[19]

  • Place stimulating electrodes to pace the tissue at a constant cycle length.

  • Connect recording electrodes to an amplifier and data acquisition system.

3. Experimental Workflow:

G prep 1. Prepare & Mount Cardiac Tissue stabilize 2. Stabilize & Equilibrate (~60 min) prep->stabilize baseline 3. Record Baseline Activity (Control Data, ~30 min) stabilize->baseline apply_drug 4. Apply Quinidine (e.g., 1-10 µM) baseline->apply_drug record_effect 5. Record During Drug Infusion (~30 min) apply_drug->record_effect washout 6. Washout with Drug-Free Solution record_effect->washout record_washout 7. Record During Washout (~60 min) washout->record_washout analyze 8. Analyze Data (Vmax, APD, etc.) record_washout->analyze

Caption: Workflow for an in vitro electrophysiology experiment with Quinidine.

4. Data Analysis:

  • Measure key action potential parameters during baseline, drug application, and washout periods.

  • Parameters to analyze include: Resting Membrane Potential, Action Potential Amplitude, Vmax of phase 0, and Action Potential Duration at 50% and 90% repolarization (APD50, APD90).[18][19]

  • Compare the data statistically to determine the significance of Quinidine's effects. The washout period helps determine the reversibility of the drug's action.[19]

References

Validation & Comparative

Validating the Specificity of Quinidine Sulfate Dihydrate for Cardiac Sodium Channels: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Quinidine sulfate dihydrate's performance against other alternatives, supported by experimental data, to validate its specificity for cardiac sodium channels.

Quinidine is a class I antiarrhythmic agent used in the management of various cardiac arrhythmias.[1][2] Its primary mechanism of action involves the blockade of cardiac ion channels, which are crucial for the generation and propagation of the cardiac action potential.[3] While its intended therapeutic target is the cardiac sodium channel (NaV1.5), its specificity is a critical determinant of its overall safety and efficacy profile. This guide delves into the quantitative data and experimental protocols that elucidate Quinidine's interaction with cardiac sodium channels and other key cardiac ion channels.

Primary Target: Cardiac Sodium Channels (NaV1.5)

Quinidine exerts its antiarrhythmic effect by blocking the voltage-gated sodium channels in the heart, predominantly the NaV1.5 subtype.[4] This blockade reduces the maximum upstroke velocity (Vmax) of the cardiac action potential, thereby slowing conduction.[5][6]

Quinidine's interaction with sodium channels is state-dependent, meaning its binding affinity is influenced by the conformational state of the channel. It exhibits a low affinity for the resting state but avidly blocks open and slowly inactivating sodium channels.[5][6] This property leads to a "use-dependent" or "rate-dependent" block, where the degree of blockade increases with higher heart rates.[7] Quinidine affects both the peak and the late components of the sodium current (INa).

Off-Target Effects on Other Cardiac Ion Channels

A comprehensive understanding of a drug's specificity requires evaluating its effects on non-target channels. In the case of Quinidine, interactions with cardiac potassium and calcium channels are of particular importance due to their role in cardiac repolarization and potential for proarrhythmic side effects.

Potassium Channels: Quinidine is known to block several types of potassium channels, which contributes to the prolongation of the action potential duration and the QT interval on an electrocardiogram.[3][8] Of significant concern is its potent blockade of the hERG (human Ether-à-go-go-Related Gene) potassium channel, which conducts the rapid delayed rectifier current (IKr).[9] Inhibition of IKr is a primary mechanism for drug-induced Torsades de Pointes, a life-threatening ventricular arrhythmia.[10] Quinidine also inhibits other potassium currents, including the transient outward current (Ito), the ultrarapid delayed rectifier current (IKur), and the inward rectifier current (IK1).[11]

Calcium Channels: Quinidine also exhibits blocking effects on L-type calcium channels (CaV1.2). This action can contribute to its negative inotropic effects (reduced contractility) and may modulate the proarrhythmic effects of its potassium channel blockade.[12]

Data Presentation: Comparative Inhibitory Effects

The following table summarizes the half-maximal inhibitory concentrations (IC50) of Quinidine on various cardiac ion channels. For comparison, data for other sodium channel blockers are also included. Lower IC50 values indicate higher potency.

CompoundTarget Ion ChannelIC50 (µM)Cell Type
Quinidine NaV1.5 (Peak) 16.8 ± 1.4 [13] to 28.9 ± 2.2 [14]CHO, HEK293
Quinidine hERG (IKr) 0.8 ± 0.1 [9] to 3.00 ± 0.03 [9]Ltk⁻ cells, Xenopus oocytes
FlecainideNaV1.5 (Peak)5.5 ± 0.8[14]HEK293
MexiletineNaV1.5 (Peak)47.0 ± 5.4[14]HEK293

Data are presented as mean ± SEM.

This data quantitatively demonstrates that while Quinidine blocks cardiac sodium channels, it is significantly more potent at blocking the hERG potassium channel. This lack of specificity is a key factor in its clinical risk-benefit assessment.

Experimental Protocols

The determination of a compound's IC50 value against a specific ion channel is typically performed using the whole-cell patch-clamp electrophysiology technique.

Objective: To measure the inhibitory effect of this compound on the peak current of NaV1.5 channels stably expressed in a mammalian cell line.

Materials:

  • Cell Line: Human Embryonic Kidney (HEK293) cells or Chinese Hamster Ovary (CHO) cells stably expressing the human NaV1.5 channel.[13][14]

  • Recording Solutions:

    • Extracellular (Bath) Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with NaOH.[13]

    • Intracellular (Pipette) Solution (in mM): 55 CsCl, 92 CsF, 10 HEPES, 10 EGTA, 2 MgCl2, 2 MgATP. pH adjusted to 7.2 with CsOH.[13]

  • Test Compound: this compound dissolved in an appropriate solvent (e.g., DMSO) and then diluted to final concentrations in the extracellular solution.

  • Equipment: Patch-clamp amplifier, data acquisition system, microscope, and micromanipulators.

Methodology:

  • Cell Preparation: Culture the NaV1.5-expressing cells according to standard protocols. On the day of the experiment, isolate a single cell for recording.

  • Giga-seal Formation: Approach the cell with a heat-polished glass micropipette filled with the intracellular solution. Apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing electrical and diffusive access to the cell's interior.

  • Voltage-Clamp Protocol: Hold the cell membrane potential at a level where most sodium channels are in the rested state (e.g., -120 mV). Apply a series of depolarizing voltage steps (e.g., to -20 mV for 20 ms) to elicit the inward sodium current.

  • Data Acquisition: Record the sodium currents before (baseline) and after the cumulative application of increasing concentrations of Quinidine to the extracellular solution.

  • Data Analysis: Measure the peak amplitude of the sodium current at each concentration. Normalize the peak current to the baseline current. Plot the normalized current as a function of the Quinidine concentration and fit the data to a Hill equation to determine the IC50 value.

Mandatory Visualizations

cluster_quinidine This compound cluster_channels Cardiac Ion Channels cluster_effects Cellular Effects Quinidine Quinidine NaV NaV1.5 (Sodium Channel) Primary Target Quinidine->NaV Blocks (Moderate Potency) IC50: ~17-29 µM hERG hERG (Potassium Channel) Off-Target Quinidine->hERG Blocks (High Potency) IC50: ~0.8-3 µM CaV CaV1.2 (Calcium Channel) Off-Target Quinidine->CaV Blocks Vmax ↓ Vmax of Action Potential (Slower Conduction) NaV->Vmax APD ↑ Action Potential Duration (QT Prolongation) hERG->APD Contractility ↓ Contractility CaV->Contractility start Start cell_culture Culture Mammalian Cells (e.g., HEK293) Expressing Target Ion Channel start->cell_culture patch Perform Whole-Cell Patch-Clamp Recording cell_culture->patch baseline Record Baseline Ion Current patch->baseline apply_drug Apply Increasing Concentrations of Quinidine baseline->apply_drug record_drug Record Ion Current at Each Concentration apply_drug->record_drug record_drug->apply_drug Cumulative Dosing analyze Analyze Data: Normalize & Fit to Determine IC50 record_drug->analyze end End analyze->end quinidine Quinidine Specificity primary_target Primary Target: NaV1.5 quinidine->primary_target off_target Off-Targets: hERG, CaV1.2, etc. quinidine->off_target alternatives Alternative Drugs: Flecainide, Mexiletine quinidine->alternatives ic50_nav IC50 for NaV1.5 (17-29 µM) primary_target->ic50_nav ic50_herg IC50 for hERG (0.8-3 µM) off_target->ic50_herg ic50_alt IC50 for NaV1.5 (e.g., Flecainide: 5.5 µM) alternatives->ic50_alt conclusion Conclusion: Quinidine shows higher potency for off-target hERG channels than for primary target NaV1.5 ic50_nav->conclusion ic50_herg->conclusion ic50_alt->conclusion

References

A Head-to-Head Comparison of Quinidine Sulfate Dihydrate and Amiodarone in Ventricular Tachycardia Models

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals navigating the landscape of antiarrhythmic therapies, a clear understanding of the comparative efficacy and mechanisms of action of established drugs is paramount. This guide provides a head-to-head comparison of Quinidine sulfate dihydrate and Amiodarone, two cornerstone antiarrhythmic agents, in the context of ventricular tachycardia (VT) models. The following sections present a synthesis of experimental data, detailed methodologies from relevant studies, and visual representations of their molecular pathways.

Quantitative Data Presentation

The following tables summarize the electrophysiological effects of Quinidine and Amiodarone on key parameters in ventricular tachycardia. The data is compiled from studies in both human patients with spontaneous VT and canine models of inducible VT, as a single head-to-head study in a canine model was not available in the reviewed literature.

Table 1: Electrophysiological Effects on Ventricular Tachycardia

ParameterThis compoundAmiodaroneSource
Change in VT Cycle Length Increased by 28 ms (from 129 ± 26 ms to 157 ± 33 ms) in a canine model.[1]Increased by 121 ms in human patients (compared to an 85 ms increase with quinidine in the same study).[2][1][2]
Change in QRS Duration Significantly increased. The percent increase in QRS duration correlates with the percent increase in VT cycle length.[2]Significantly increased, but to a lesser extent than the increase in VT cycle length. No significant correlation with the increase in VT cycle length.[2][2]
Antiarrhythmic Efficacy Prevented induction of sustained VT in 3 out of 12 dogs in a canine model.[1]Data from a direct comparative efficacy study in a canine model is not available.[1]

Experimental Protocols

The methodologies described below are representative of experimental designs used to evaluate antiarrhythmic drugs in canine models of ventricular tachycardia.

Canine Model of Ischemia-Induced Ventricular Tachycardia

This model is designed to mimic the clinical scenario of ventricular tachycardia following a myocardial infarction.

  • Animal Preparation: Adult mongrel dogs are anesthetized, and a thoracotomy is performed to expose the heart.

  • Induction of Myocardial Infarction: The left anterior descending coronary artery is occluded for a period of two hours, followed by reperfusion to create an ischemic injury.[3]

  • Electrophysiological Study: Several days after the initial surgery, a terminal electrophysiological study is conducted. A pacing catheter is introduced into the right ventricle.

  • Induction of Ventricular Tachycardia: VT is induced using programmed electrical stimulation, which involves delivering a series of precisely timed electrical pulses (S1-S2 pacing, and up to S6) or burst pacing.[3]

  • Drug Administration: Once sustained VT is reproducibly induced, the antiarrhythmic drug (this compound or Amiodarone) is administered intravenously at a predetermined dose.

  • Data Acquisition and Analysis: Continuous electrocardiogram (ECG) and intracardiac electrograms are recorded to measure changes in VT cycle length, QRS duration, and the ability of the drug to terminate or prevent the induction of VT.

Conscious Canine Model of Inducible Ventricular Tachycardia

This model allows for the assessment of drug effects in a conscious state, avoiding the confounding effects of anesthesia.

  • Surgical Preparation: In a preliminary sterile surgery, dogs undergo a procedure to create a healed myocardial infarction, which serves as the substrate for reentrant ventricular tachycardia.

  • Electrode Implantation: Pacing and recording electrodes are implanted on the epicardial surface of the heart.

  • Recovery: The animals are allowed to recover fully from the surgery.

  • Electrophysiological Testing: In the conscious state, programmed electrical stimulation is delivered via the implanted electrodes to induce ventricular tachycardia.

  • Drug Infusion: Saline (placebo), Quinidine, or Amiodarone is infused intravenously.

  • Efficacy Assessment: The primary endpoint is the prevention of inducible sustained ventricular tachyarrhythmia. Changes in the cycle length of induced VT are also measured.[1]

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the mechanisms through which Quinidine and Amiodarone exert their antiarrhythmic effects.

Quinidine_Mechanism Na_channel Fast Na+ Channel (INa) Phase0 Decreased Phase 0 Depolarization Velocity K_channel_Ito Transient Outward K+ Channel (Ito) AP_Duration Prolonged Action Potential Duration K_channel_IKr Rapid Delayed-Rectifier K+ Channel (IKr) Quinidine Quinidine Quinidine->Na_channel Blocks Quinidine->K_channel_Ito Blocks Quinidine->K_channel_IKr Blocks Refractory_Period Increased Effective Refractory Period

Caption: Mechanism of action of Quinidine.

Amiodarone_Mechanism K_channel K+ Channels (Multiple Types) AP_Duration Prolonged Action Potential Duration Na_channel Na+ Channels Conduction Slowed AV Conduction Ca_channel Ca2+ Channels Beta_receptor Beta-Adrenergic Receptors HR Decreased Heart Rate Amiodarone Amiodarone Amiodarone->K_channel Blocks (Class III) Amiodarone->Na_channel Blocks (Class I) Amiodarone->Ca_channel Blocks (Class IV) Amiodarone->Beta_receptor Blocks (Class II)

Caption: Multi-channel blocking action of Amiodarone.

Experimental Workflow

The following diagram outlines a typical workflow for evaluating the efficacy of antiarrhythmic drugs in an ischemia-induced canine model of ventricular tachycardia.

Experimental_Workflow cluster_setup Model Preparation cluster_testing Drug Efficacy Testing cluster_analysis Data Analysis Anesthesia Anesthesia Thoracotomy Thoracotomy Anesthesia->Thoracotomy Coronary_Occlusion Coronary Artery Occlusion (2 hours) Thoracotomy->Coronary_Occlusion Reperfusion Reperfusion Coronary_Occlusion->Reperfusion EP_Study Electrophysiological Study (Days later) Reperfusion->EP_Study VT_Induction Induce Ventricular Tachycardia EP_Study->VT_Induction Drug_Admin Administer Test Drug (Quinidine or Amiodarone) VT_Induction->Drug_Admin Data_Collection Record ECG and Intracardiac Electrograms Drug_Admin->Data_Collection Analysis Analyze VT Cycle Length, QRS Duration, and Arrhythmia Termination Data_Collection->Analysis

Caption: Workflow for antiarrhythmic drug testing.

References

Assessing the Off-Target Effects of Quinidine Sulfate Dihydrate in Non-Cardiac Ion Channels: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Quinidine, a class Ia antiarrhythmic agent, has a well-documented history in the management of cardiac arrhythmias. Its primary mechanism of action involves the blockade of voltage-gated sodium and potassium channels within the heart. However, the therapeutic utility of quinidine is often tempered by its promiscuous binding to a variety of other ion channels, leading to a range of off-target effects. This guide provides a comparative assessment of the off-target effects of quinidine sulfate dihydrate on key non-cardiac ion channels, offering supporting experimental data and methodologies to aid in drug development and research applications.

Quantitative Comparison of Off-Target Inhibition

The following tables summarize the inhibitory potency (IC50) of quinidine and its alternatives on several non-cardiac ion channels. This data is crucial for understanding the selectivity profile of quinidine and for identifying potentially more specific pharmacological tools.

Table 1: Inhibition of Nicotinic Acetylcholine Receptors (nAChRs)

CompoundReceptor SubtypeIC50 (µM)Test SystemReference
Quinidine Adult muscle (αβ𝜀δ)3.96Xenopus oocytes[1]
QuinineAdult muscle (αβ𝜀δ)1.70Xenopus oocytes[1]
ChloroquineAdult muscle (αβ𝜀δ)2.22Xenopus oocytes[1]
MecamylamineNeuronal α4β2--[2]
Dihydro-β-erythroidineNeuronal α4β2--[2]

Table 2: Inhibition of Neuronal Voltage-Gated Sodium Channels (Nav)

CompoundChannel SubtypeIC50 (µM)Test SystemReference
Quinidine NaV1.5 (cardiac, but informative)28.9HEK293 cells[3]
FlecainideNaV1.5 (cardiac, but informative)5.5HEK293 cells[3]
MexiletineNaV1.5 (cardiac, but informative)47.0HEK293 cells[3]
CarbamazepineNeuronal--[4]
PhenytoinNeuronal--[4]

Table 3: Inhibition of Neuronal Voltage-Gated Potassium Channels (Kv)

CompoundChannel SubtypeIC50 (µM)Test SystemReference
Quinidine Kv1.510HL-1 atrial myocytes[5]
Quinidine Kv2.120HL-1 atrial myocytes[5]
Quinine IK (in spiral ganglion neurons)8 (at +65 mV)Cultured spiral ganglion neurons[6]
XE991Kv7.2/7.30.055HEK293 cells (Thallium flux)[7]
LinopirdineKv7 family--[8]

Key Experimental Protocols

The data presented in this guide were primarily generated using the Two-Electrode Voltage Clamp (TEVC) technique in Xenopus laevis oocytes. This robust method allows for the functional expression and characterization of a wide range of ion channels.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

1. Oocyte Preparation and cRNA Injection:

  • Xenopus laevis oocytes are surgically harvested and defolliculated.

  • Complementary RNA (cRNA) encoding the ion channel subunit(s) of interest is synthesized in vitro.

  • A calibrated volume of cRNA solution (typically in the nanoliter range) is injected into the oocyte cytoplasm using a microinjection pipette.

  • Injected oocytes are incubated for 2-5 days to allow for protein expression and insertion into the cell membrane.

2. Electrophysiological Recording:

  • An injected oocyte is placed in a recording chamber and perfused with a specific external solution (e.g., ND96).

  • Two microelectrodes, filled with a high concentration of KCl (e.g., 3 M), are impaled into the oocyte. One electrode measures the membrane potential (Vm), and the other injects current.

  • A feedback amplifier compares the measured Vm to a user-defined command potential and injects the necessary current to clamp the membrane potential at the desired level.

  • Ion channel activity is elicited by applying a series of voltage steps or by perfusing the oocyte with a specific agonist.

  • The resulting ionic currents flowing across the oocyte membrane are recorded and analyzed.

3. Data Analysis:

  • Dose-response curves are generated by applying increasing concentrations of the test compound (e.g., quinidine) and measuring the corresponding inhibition of the ionic current.

  • The IC50 value, representing the concentration of the compound that causes 50% inhibition of the maximal current, is calculated by fitting the data to the Hill equation.

Signaling Pathways and Experimental Workflow

To visualize the molecular interactions and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.

experimental_workflow cluster_preparation Preparation cluster_recording Recording cluster_analysis Analysis oocyte Xenopus Oocyte injection Microinjection oocyte->injection crna Ion Channel cRNA crna->injection incubation Incubation (2-5 days) injection->incubation tevc Two-Electrode Voltage Clamp incubation->tevc amplifier Amplifier tevc->amplifier data Current Traces amplifier->data dose_response Dose-Response Curve data->dose_response ic50 IC50 Calculation dose_response->ic50

Experimental workflow for determining IC50 values using TEVC.

nAChR_signaling ACh Acetylcholine (ACh) or Nicotine nAChR Nicotinic ACh Receptor (α4β2 or α7) ACh->nAChR binds Ca_influx Ca²⁺ Influx nAChR->Ca_influx activates PI3K PI3K Ca_influx->PI3K activates Akt Akt PI3K->Akt activates Neuroprotection Neuroprotection (e.g., anti-apoptotic effects) Akt->Neuroprotection promotes

Simplified signaling pathway for neuronal nicotinic acetylcholine receptors.

gabaa_signaling GABA GABA GABA_A_R GABA-A Receptor GABA->GABA_A_R binds Cl_influx Cl⁻ Influx GABA_A_R->Cl_influx opens channel Hyperpolarization Hyperpolarization Cl_influx->Hyperpolarization causes Inhibition Neuronal Inhibition Hyperpolarization->Inhibition leads to

Simplified signaling pathway for GABA-A receptors.

References

A Comparative Guide to the Mechanism of Action of Quinidine Sulfate Dihydrate and its Alternatives in Cardiac Electrophysiology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the seminal antiarrhythmic agent, Quinidine sulfate dihydrate, with other notable alternatives. We delve into the molecular mechanisms of action, present quantitative experimental data for objective comparison, and provide detailed experimental protocols for replicating key studies.

Quinidine's Multifaceted Mechanism of Action

Quinidine, a Class IA antiarrhythmic agent, exerts its effects by modulating several key ion channels involved in the cardiac action potential.[1] Its primary mechanism involves the blockade of the fast inward sodium current (INa), which is responsible for the rapid depolarization (Phase 0) of the cardiac action potential.[1] This action is "use-dependent," meaning the degree of block increases with higher heart rates.

Beyond its effect on sodium channels, quinidine also blocks multiple potassium currents, including the rapid (IKr) and slow (IKs) components of the delayed rectifier potassium current, the inward rectifier potassium current (IK1), and the transient outward potassium current (Ito).[1] Furthermore, it inhibits the L-type calcium current (ICa) and the late sodium current (late INa).[1] The cumulative effect of this multi-channel blockade is a prolongation of the action potential duration (APD), which is a hallmark of Class IA antiarrhythmic drugs.

Comparative Analysis of Antiarrhythmic Agents

The following tables summarize the quantitative effects of quinidine and its alternatives on key cardiac ion channels and action potential duration. These alternatives are categorized based on the Vaughan Williams classification of antiarrhythmic drugs.

Table 1: Comparative IC50 Values for Ion Channel Blockade

This table presents the half-maximal inhibitory concentration (IC50) values, indicating the concentration of a drug required to block 50% of the respective ion channel current. Lower values indicate higher potency.

Drug (Class)INa (Peak) (µM)INa (Late) (µM)IKr (hERG) (µM)Ito (µM)ICa (L-type) (µM)
Quinidine (IA)~200-400-~0.8-5875 - 1690[2]-
Procainamide (IA)~100-300-~139--
Flecainide (IC)~0.6-7.4[3]-~1.5~3.7>20
Amiodarone (III)~1.8 (atrial)[4], 178 (ventricular)[5]~3.0[5]~0.045-9.8-~0.36-5.8
Dofetilide (III)No significant effectNo significant effect~0.007-0.013No significant effectNo significant effect

Note: IC50 values can vary depending on experimental conditions (e.g., cell type, temperature, and voltage protocol).

Table 2: Concentration-Dependent Effects on Action Potential Duration (APD)

This table outlines the qualitative and, where available, quantitative effects of different concentrations of these drugs on the duration of the cardiac action potential.

Drug (Class)ConcentrationEffect on APDSpecies/Tissue
Quinidine (IA)5 µg/mlLengthened[6]Rabbit Purkinje fibers
0.2 - 10 µMProlongation (slow onset)[7]Canine Purkinje fibers
Procainamide (IA)10 mg/LSlightly prolonged APD100%[8]Canine ventricular muscle
Flecainide (IC)0.1 - 10 µg/mlLengthened in ventricular muscle, shortened in Purkinje fibers[9]Canine and Rabbit myocardium
up to 10 µmol/LIncreased APD30 and APD90[10]Guinea pig papillary muscle
30 µmol/LShortened APD[10]Guinea pig papillary muscle
Amiodarone (III)1 µMDecreased Vmax (minimal tonic block)[11]Guinea pig ventricular myocytes
Dofetilide (III)0.75 mg BID6.7% increase in QT interval at rest[12]Human
High dose14-18% prolongation of monophasic APD[13]Human ventricle

Signaling Pathways and Experimental Workflows

Visualizing the complex interactions and experimental processes is crucial for a comprehensive understanding. The following diagrams, rendered using Graphviz, illustrate key aspects of quinidine's mechanism and the methods used to study it.

Quinidine_Mechanism cluster_cell Cardiac Myocyte cluster_channels Ion Channels Quinidine Quinidine INa Fast Na+ Channel (INa) Quinidine->INa Blocks IKr K+ Channel (IKr) Quinidine->IKr Blocks IKs K+ Channel (IKs) Quinidine->IKs Blocks IK1 K+ Channel (IK1) Quinidine->IK1 Blocks Ito K+ Channel (Ito) Quinidine->Ito Blocks ICa L-type Ca2+ Channel (ICa) Quinidine->ICa Blocks AP Action Potential INa->AP Phase 0 Depolarization IKr->AP Repolarization IKs->AP Repolarization IK1->AP Repolarization Ito->AP Repolarization ICa->AP Plateau Phase Prolongation Prolonged APD AP->Prolongation Reduced_Excitability Reduced Excitability AP->Reduced_Excitability Patch_Clamp_Workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Data Analysis Isolate_Cells Isolate Cardiac Myocytes Approach_Cell Approach Cell with Micropipette Isolate_Cells->Approach_Cell Prepare_Solutions Prepare Intra- & Extracellular Solutions Prepare_Solutions->Approach_Cell Pull_Pipette Pull Glass Micropipette Pull_Pipette->Approach_Cell Form_Seal Form Giga-ohm Seal Approach_Cell->Form_Seal Rupture_Membrane Rupture Membrane (Whole-Cell) Form_Seal->Rupture_Membrane Apply_Protocol Apply Voltage-Clamp Protocol Rupture_Membrane->Apply_Protocol Record_Current Record Ion Channel Currents Apply_Protocol->Record_Current Analyze_Data Analyze Current-Voltage Relationship Record_Current->Analyze_Data Determine_IC50 Determine IC50 for Drug Block Analyze_Data->Determine_IC50 Drug_Class_Comparison ClassIA Class IA (e.g., Quinidine) Na_Channel Sodium Channels ClassIA->Na_Channel Primary Target K_Channel Potassium Channels ClassIA->K_Channel Secondary Target ClassIC Class IC (e.g., Flecainide) ClassIC->Na_Channel Primary Target ClassIII Class III (e.g., Amiodarone) ClassIII->Na_Channel Secondary Target (Amiodarone) ClassIII->K_Channel Primary Target Ca_Channel Calcium Channels ClassIII->Ca_Channel Secondary Target (Amiodarone)

References

Validating the Significance of Quinidine Sulfate Dihydrate's Effects: A Statistical and Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Quinidine sulfate dihydrate's performance with alternative antiarrhythmic agents, supported by experimental data and detailed methodologies. We will delve into the statistical methods crucial for validating the significance of its effects, offering a comprehensive resource for researchers in the field.

Understanding this compound's Mechanism of Action

This compound is a Class IA antiarrhythmic agent used to treat and prevent various types of irregular heartbeats, including atrial fibrillation, atrial flutter, and ventricular arrhythmias.[1][2][3] Its primary mechanism of action involves blocking the fast inward sodium current (INa) in cardiac cells.[1][4] This action decreases the speed of electrical conduction and prolongs the cardiac action potential, which helps to stabilize the heart's rhythm.[1][2][4] Additionally, quinidine blocks certain potassium channels, further contributing to the prolongation of the action potential and the QT interval on an electrocardiogram (ECG).[1][4]

Statistical Validation of Quinidine's Efficacy

The significance of Quinidine's effects in a clinical setting is determined through rigorous statistical analysis of data from well-designed clinical trials. The goal is to ascertain whether the observed effects of the drug are real and not due to chance.[5]

Key Statistical Concepts in Clinical Trials:

  • Hypothesis Testing: Researchers start with a null hypothesis (H₀), which assumes no difference in effect between Quinidine and a placebo or an alternative drug. The alternative hypothesis (H₁) posits that there is a significant difference. The goal of the statistical analysis is to gather enough evidence to reject the null hypothesis in favor of the alternative.

  • P-value: The p-value represents the probability of observing the study results (or more extreme results) if the null hypothesis were true. A small p-value (typically < 0.05) indicates that the observed effect is unlikely to be due to chance, leading to the rejection of the null hypothesis. For example, a study on Quinidine for the treatment of chronic ventricular arrhythmias defined a significant drug effect with a p-value of less than 0.025.[6]

  • Confidence Intervals (CI): A CI provides a range of values within which the true effect of the drug is likely to lie. A 95% CI, for instance, means that if the study were repeated many times, 95% of the calculated CIs would contain the true effect. If the CI for a difference in effect does not include zero, it suggests a statistically significant result.

  • Meta-Analysis: This statistical technique combines the results of multiple independent studies to provide a more robust estimate of a drug's effect.[7] A meta-analysis of six clinical trials on Quinidine for maintaining sinus rhythm after cardioversion found that Quinidine was significantly more effective than no treatment or placebo.[8]

Common Statistical Tests Used:

  • t-tests and ANOVA: Used to compare the means of continuous variables (e.g., change in heart rate) between treatment groups.

  • Chi-squared test: Used to compare proportions of categorical variables (e.g., the percentage of patients remaining in sinus rhythm) between groups.

  • Survival Analysis (e.g., Kaplan-Meier curves and Cox proportional hazards models): Used to analyze time-to-event data, such as the time to recurrence of an arrhythmia.

Comparative Efficacy and Safety Data

The following tables summarize quantitative data from clinical studies, comparing this compound with placebo and other antiarrhythmic drugs.

Table 1: Efficacy of Quinidine in Maintaining Sinus Rhythm After Cardioversion (Meta-Analysis Data) [7]

Time Post-CardioversionQuinidine Group (% in Sinus Rhythm)Control Group (% in Sinus Rhythm)Pooled Rate Differencep-value
3 Months69%45%24%< 0.001
6 Months58%33%23%< 0.001
12 Months50%25%24%< 0.001

Table 2: Mortality Rates in Quinidine vs. Control for Atrial Fibrillation (Meta-Analysis Data) [8]

Treatment GroupTotal Mortality RateOdds Ratio (vs. Control)p-value
Quinidine2.9%2.98< 0.05
Control0.8%--

Table 3: Comparison of Quinidine with Alternative Antiarrhythmic Drugs

DrugClassEfficacy in Atrial FibrillationCommon Side Effects
Quinidine IAEffective in maintaining sinus rhythm.[8]Diarrhea, nausea, vomiting, cinchonism, proarrhythmic effects (torsades de pointes).[2][9][10]
Amiodarone IIIHighly effective for rhythm control, also used for rate control.[11]Pulmonary toxicity, liver damage, thyroid dysfunction, blue-gray skin discoloration.[12]
Sotalol III (with beta-blocker activity)Effective in preventing recurrence of atrial fibrillation.[11][13]Bradycardia, fatigue, proarrhythmic effects.[13]
Dofetilide IIIEffective for conversion and maintenance of sinus rhythm in atrial fibrillation/flutter.[14]Headache, dizziness, torsades de pointes.[14]
Flecainide ICEffective in patients without structural heart disease.[11]Dizziness, visual disturbances, proarrhythmic in patients with structural heart disease.

Experimental Protocols

Below is a generalized protocol for a clinical trial designed to evaluate the efficacy and safety of an antiarrhythmic drug like this compound.

Study Title: A Randomized, Double-Blind, Placebo-Controlled, Parallel-Group Study to Evaluate the Efficacy and Safety of this compound for the Maintenance of Sinus Rhythm in Patients with a History of Atrial Fibrillation.

1. Study Objectives:

  • Primary Objective: To determine if this compound is superior to placebo in prolonging the time to first recurrence of atrial fibrillation.
  • Secondary Objectives: To evaluate the safety and tolerability of this compound, to assess the proportion of patients remaining in sinus rhythm at specific time points, and to evaluate the effect of Quinidine on quality of life.

2. Study Design:

  • A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.
  • Eligible patients will be randomized in a 1:1 ratio to receive either this compound or a matching placebo.

3. Patient Population:

  • Inclusion Criteria: Male and female patients aged 18 years or older, with a documented history of symptomatic atrial fibrillation who have been successfully cardioverted to sinus rhythm within 7 days prior to randomization.
  • Exclusion Criteria: Patients with structural heart disease, severe renal or hepatic impairment, a history of proarrhythmic events, or contraindications to Quinidine.

4. Intervention:

  • Treatment Group: this compound (e.g., 300 mg orally every 8 hours).
  • Control Group: Matching placebo administered orally on the same schedule.
  • Duration of Treatment: 6 months.

5. Data Collection and Endpoints:

  • Primary Endpoint: Time to the first documented recurrence of atrial fibrillation, confirmed by ECG or 24-hour Holter monitoring.
  • Secondary Endpoints:
  • Proportion of patients in sinus rhythm at 1, 3, and 6 months.
  • Incidence and severity of adverse events.
  • Changes in QT interval on the ECG.
  • Quality of life scores.
  • Data Collection Schedule: Visits at baseline, week 1, and months 1, 3, and 6. ECGs will be performed at each visit. 24-hour Holter monitoring will be performed at baseline and at 3 and 6 months.

6. Statistical Analysis:

  • The primary efficacy analysis will be a time-to-event analysis using a log-rank test to compare the two treatment groups. A Cox proportional hazards model will be used to estimate the hazard ratio and its 95% CI.
  • The proportion of patients remaining in sinus rhythm will be compared using the chi-squared test or Fisher's exact test.
  • Safety data will be summarized by treatment group.

Visualizations

Quinidine_Mechanism_of_Action cluster_effects Electrophysiological Effects Na_channel Fast Na+ Channel Action_Potential Action Potential Na_channel->Action_Potential Decreased_Conduction Decreased Conduction Velocity K_channel K+ Channel K_channel->Action_Potential Repolarization Prolonged_APD Prolonged Action Potential Duration Quinidine Quinidine Sulfate Dihydrate Quinidine->Na_channel Blocks Quinidine->K_channel Prolonged_QT Prolonged QT Interval Prolonged_APD->Prolonged_QT

Caption: Mechanism of action of this compound on cardiac ion channels.

Clinical_Trial_Workflow Patient_Screening Patient Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Patient_Screening->Informed_Consent Randomization Randomization Informed_Consent->Randomization Group_A Group A (this compound) Randomization->Group_A Group_B Group B (Placebo/Alternative Drug) Randomization->Group_B Treatment_Period Treatment Period (e.g., 6 months) Group_A->Treatment_Period Group_B->Treatment_Period Data_Collection Data Collection (ECG, Holter, Adverse Events) Treatment_Period->Data_Collection Statistical_Analysis Statistical Analysis (p-values, CIs) Data_Collection->Statistical_Analysis Results Results Interpretation Statistical_Analysis->Results

Caption: A typical workflow for a randomized controlled clinical trial.

Drug_Comparison_Logic cluster_quinidine Quinidine cluster_amiodarone Amiodarone cluster_sotalol Sotalol Q_Efficacy Maintains Sinus Rhythm Decision Treatment Decision Q_Efficacy->Decision Q_Side_Effects Gastrointestinal Issues Proarrhythmia (Torsades) Q_Side_Effects->Decision A_Efficacy Highly Effective for Rhythm Control A_Efficacy->Decision A_Side_Effects Pulmonary/Liver Toxicity Thyroid Issues A_Side_Effects->Decision S_Efficacy Prevents AF Recurrence S_Efficacy->Decision S_Side_Effects Bradycardia Proarrhythmia S_Side_Effects->Decision

Caption: Logical comparison of Quinidine with alternative antiarrhythmic drugs.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Quinidine sulfate dihydrate
Reactant of Route 2
Quinidine sulfate dihydrate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.